molecular formula C6H3BrO3S B2788989 3-Bromo-5-formylthiophene-2-carboxylic acid CAS No. 2248285-45-0

3-Bromo-5-formylthiophene-2-carboxylic acid

Cat. No.: B2788989
CAS No.: 2248285-45-0
M. Wt: 235.05
InChI Key: FYTZIEANOVJDFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-formylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3BrO3S and its molecular weight is 235.05. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-formylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-formylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-formylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZIEANOVJDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the strategic selection of polyfunctional building blocks. 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS: 2248285-45-0) [1] is a highly versatile, tri-orthogonal heterocyclic scaffold. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have found that this specific substitution pattern—featuring a carboxylic acid, a formyl group, and a halogen—enables highly controlled, sequential functionalization. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing the causality behind experimental protocols and its application in synthesizing advanced targeted therapies, including covalent kinase inhibitors and immune checkpoint modulators.

Physicochemical Profiling & Structural Rationale

The utility of CAS 2248285-45-0 lies in the distinct electronic and steric environments of its three reactive vectors. The thiophene core acts as an excellent bioisostere for phenyl rings, often improving the aqueous solubility and metabolic stability of the resulting drug candidates.

Table 1: Physicochemical Profile & Vector Analysis
ParameterSpecification / Rationale
Chemical Name 3-Bromo-5-formylthiophene-2-carboxylic acid
CAS Registry Number 2248285-45-0[1]
Molecular Formula C6H3BrO3S
Molecular Weight 235.06 g/mol [1]
C2-Vector (-COOH) Carboxylic Acid: Highly acidic proton; prime site for early-stage amidation or esterification to establish target-binding linkers.
C5-Vector (-CHO) Formyl Group: Highly electrophilic center; ideal for reductive amination, Wittig olefination, or Knoevenagel condensation to extend the pharmacophore.
C3-Vector (-Br) Bromo Group: Sterically hindered but electronically primed for late-stage Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

Mechanistic Utility in Medicinal Chemistry

The orthogonal nature of this building block has been instrumental in recent breakthrough drug discovery programs:

  • Covalent Inhibitors (e.g., hGAPDH Targeting): Formylthiophene-2-carboxylic acid derivatives are critical precursors in the synthesis of spirocyclic 3-bromo-4,5-dihydroisoxazole (BDHI) covalent inhibitors[2]. These compounds target human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme upregulated in pancreatic cancer cells[2]. The thiophene core provides the optimal spatial trajectory required for the covalent warhead to selectively engage the activated cysteine residue in the hGAPDH active site[3].

  • Immune Checkpoint Modulators (PD-1/PD-L1): Similar thiophene and thiazole-containing scaffolds have been utilized to synthesize 4-arylindolines, which act as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/PD-L1 interaction[4]. By utilizing the C2 and C5 positions for core assembly, the C3-bromo group can be leveraged to introduce bulky aryl groups that wedge into the hydrophobic pocket of the PD-L1 dimer interface, rescuing T-cell proliferation and promoting IFN-γ secretion[5].

Experimental Protocols: Orthogonal Functionalization Workflow

To maximize yield and prevent cross-reactivity, functionalization must follow a strict sequential logic: Amidation


 Reductive Amination 

Cross-Coupling
. Below is a self-validating protocol detailing the causality behind each methodological choice.
Phase 1: C2-Amidation (Carboxylic Acid Protection & Linker Attachment)

Why perform amidation first? The free C2-carboxylic acid can poison palladium catalysts used in downstream cross-coupling and can form unwanted zwitterionic complexes during reductive amination. Capping it early masks the acidic proton.

  • Activation: Dissolve CAS 2248285-45-0 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-withdrawing C3-bromo group significantly reduces the nucleophilicity of the intermediate. HATU rapidly forms a highly reactive HOAt ester, ensuring complete conversion without degrading the sensitive C5-formyl group[4].

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 3 hours.

  • Validation & Isolation: Monitor via TLC. Upon completion, pour the mixture into ice water to precipitate the amide intermediate. This acts as a self-validating purification step, stripping away water-soluble DMF and DIPEA salts[4].

Phase 2: C5-Reductive Amination (Formyl Group Functionalization)
  • Imine Formation: Suspend the C2-amide intermediate (1.0 eq) and the target amine (1.2 eq) in a 1:1 mixture of DCM/MeOH. Add catalytic glacial acetic acid to adjust the pH to ~4.5.

    • Causality: A mildly acidic environment is critical to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium ion[4].

  • Reduction: Add

    
     (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
    
    • Causality:

      
       is specifically chosen because it is stable at pH 4.5 and selectively reduces the iminium ion. Stronger agents like 
      
      
      
      would prematurely reduce the unreacted aldehyde to an alcohol, ruining the yield[4].
  • Validation: Quench with saturated

    
     to neutralize the acid and destroy excess hydride.
    
Phase 3: C3-Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Why perform Suzuki coupling last? The C3-bromo position is sterically hindered by the C2-amide. Performing this step late-stage allows for divergent synthesis—generating a vast library of analogs from a single advanced intermediate.

  • Catalyst Assembly: Combine the C5-functionalized intermediate (1.0 eq), an arylboronic acid (1.5 eq), and

    
     (3.0 eq) in a 3:1 mixture of 1,4-dioxane/water. Degas with 
    
    
    
    for 10 minutes.
  • Coupling: Add

    
     (0.05 eq). Heat to 100 °C for 2 hours.
    
    • Causality: The biphasic dioxane/water system is essential because water hydroxylates the palladium complex, a strict prerequisite for the transmetalation of the boronic acid.

  • Validation: The appearance of palladium black indicates catalyst turnover and reaction completion. Filter through Celite to remove palladium residues prior to final chromatographic purification.

Workflow Visualization

G Start 3-Bromo-5-formylthiophene- 2-carboxylic acid (CAS: 2248285-45-0) C2 C2-Position: Carboxylic Acid Reaction: Amidation (HATU/DIPEA) Role: Target Binding / Linker Start->C2 Step 1: Amide Coupling C5 C5-Position: Formyl Group Reaction: Reductive Amination Role: Solubilizing Group / Extension C2->C5 Step 2: Imine Formation & Reduction C3 C3-Position: Bromo Group Reaction: Suzuki-Miyaura Coupling Role: Conformational Restriction C5->C3 Step 3: Pd-Catalyzed Coupling Target Lead Compound Generation (e.g., GAPDH or PD-1/PD-L1 Inhibitors) C3->Target Final Deprotection & Isolation

Workflow for the orthogonal functionalization of CAS 2248285-45-0 in drug discovery.

Conclusion

The 3-Bromo-5-formylthiophene-2-carboxylic acid scaffold is a masterclass in rational building block design. By understanding the inherent electronic and steric properties of its three functional vectors, medicinal chemists can execute highly efficient, orthogonal synthetic routes. Whether deployed in the pursuit of novel covalent kinase inhibitors or complex protein-protein interaction (PPI) modulators, mastering the sequential functionalization of this compound significantly accelerates the hit-to-lead optimization timeline.

References

  • Galbiati, A., Bova, S., Pacchiana, R., Borsari, C., Persico, M., Zana, A., ... & Conti, P. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. URL:[Link]

  • Qin, M., Meng, Y., Yang, H., Liu, L., Zhang, H., Wang, S., ... & Wang, L. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(9), 5519-5534. URL:[Link]

Sources

3-Bromo-5-formylthiophene-2-carboxylic Acid: A Trifunctional Scaffold for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and organic materials science, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS: 2248285-45-0) [1] represents a privileged heteroaromatic scaffold that meets these exact criteria. Featuring three distinct reactive sites—a carboxylic acid, a formyl group, and a bromine atom—this molecule enables the rapid, divergent assembly of complex polycyclic systems, targeted compound libraries, and advanced organic semiconductors.

As an Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the electronic causality behind its reactivity, establish a self-validating synthetic protocol for its generation, and explore its strategic applications in downstream drug development.

Structural & Electronic Profiling

To effectively utilize this scaffold, one must first understand the quantitative and electronic parameters that dictate its behavior. The electron-rich nature of the parent thiophene is heavily modified by the electron-withdrawing carboxylic acid and formyl groups, alongside the inductive effect of the bromine atom.

Quantitative Data Summary
PropertySpecification
Chemical Name 3-Bromo-5-formylthiophene-2-carboxylic acid
CAS Registry Number 2248285-45-0
Molecular Formula C₆H₃BrO₃S
Molecular Weight 235.05 g/mol
Functional Groups Carboxyl (-COOH), Bromo (-Br), Formyl (-CHO)
Orthogonal Reactivity Electrophilic (C5), Nucleophilic (C2), Cross-Coupling (C3)
The Principle of Orthogonal Reactivity

The true value of this molecule lies in its orthogonality. The C2-carboxylic acid can undergo standard peptide coupling or esterification without affecting the other groups. The C3-bromine is sterically and electronically primed for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Stille, or Sonogashira cross-coupling). Finally, the C5-formyl group acts as a versatile electrophile, readily participating in reductive aminations, Wittig olefinations, or Knoevenagel condensations.

OrthogonalReactivity Core 3-Bromo-5-formylthiophene- 2-carboxylic acid Acid C2: Carboxylic Acid Core->Acid Activation Bromo C3: Bromo Group Core->Bromo Pd(0) Insertion Formyl C5: Formyl Group Core->Formyl Nucleophilic Attack Amidation Amidation & Esterification Acid->Amidation Coupling Pd-Catalyzed Cross-Coupling Bromo->Coupling Olefin Olefinations & Aminations Formyl->Olefin

Fig 1: Orthogonal reactivity pathways of 3-bromo-5-formylthiophene-2-carboxylic acid.

Strategic Synthesis & Methodology

Causality in Experimental Design: Why Standard Methods Fail

A novice approach to synthesizing this molecule might involve the direct formylation of 3-bromothiophene-2-carboxylic acid via the Vilsmeier-Haack reaction. However, this approach is fundamentally flawed. The thiophene ring is severely deactivated by the electron-withdrawing C2-carboxylic acid and the C3-bromine. Consequently, electrophilic aromatic substitution (EAS) is kinetically unfavorable and yields negligible product.

Instead, regioselective directed lithiation is the authoritative method of choice [3]. The selection of the base is the most critical parameter in this workflow. While n-butyllithium (n-BuLi) is a standard organolithium reagent, its use here would disastrously trigger lithium-halogen exchange at the C3-bromine. To circumvent this, Lithium diisopropylamide (LDA) —a strong, non-nucleophilic base—is employed. LDA selectively deprotonates the carboxylic acid to form a carboxylate, followed by a kinetically controlled second deprotonation at the most acidic remaining ring proton (C5, adjacent to the sulfur heteroatom) to generate a dianion [4]. Subsequent electrophilic quench with N,N-dimethylformamide (DMF) yields the desired formylated product.

SynthesisWorkflow SM 3-Bromothiophene-2-carboxylic acid (Starting Material) Step1 1. Deprotonation (LDA, 2.2 eq) THF, -78 °C SM->Step1 Intermediate Dianion Intermediate (C2-carboxylate, C5-lithio) Step1->Intermediate Selective C5 lithiation Step2 2. Electrophilic Quench DMF (1.5 eq), -78 °C to RT Intermediate->Step2 Step3 3. Acidic Workup HCl (aq) Step2->Step3 Product 3-Bromo-5-formylthiophene- 2-carboxylic acid Step3->Product

Fig 2: Step-by-step synthesis workflow via selective C5-directed lithiation.

Experimental Protocol: Regioselective Formylation

This protocol is designed as a self-validating system. Strict adherence to cryogenic temperatures and stoichiometric equivalents ensures the suppression of debromination and nucleophilic side reactions.

  • Vessel Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Charge the flask with 3-bromothiophene-2-carboxylic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a precise 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

    • Causality Note: Cryogenic temperatures are mandatory to stabilize the highly reactive intermediate organolithium species and prevent spontaneous ring-opening or intermolecular degradation.

  • Dianion Formation: Dropwise add a freshly prepared solution of LDA (2.2 equiv, 1.0 M in THF/hexanes) over 30 minutes. Monitor the addition rate to maintain an internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete dianion formation.

  • Electrophilic Quench: Introduce anhydrous DMF (1.5 equiv) dropwise into the reaction mixture. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over a period of 2 hours.

  • Acidic Workup: Carefully quench the reaction by adding 1 M aqueous HCl until the aqueous phase reaches pH 2. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (using a hexane/ethyl acetate gradient with 1% acetic acid) to isolate the pure 3-bromo-5-formylthiophene-2-carboxylic acid.

Applications in Drug Development & Materials

The commercial availability [2] and structural uniqueness of 3-bromo-5-formylthiophene-2-carboxylic acid make it an invaluable asset in lead optimization. In drug discovery, the orthogonal functional groups allow for sequential, protecting-group-free functionalization.

For instance, the C2-carboxylic acid and C5-formyl groups can be simultaneously condensed with substituted diamines to generate complex thienopyrimidines —a privileged bicyclic scaffold frequently utilized in the design of ATP-competitive kinase inhibitors. Following heterocycle formation, the retained C3-bromine serves as a synthetic handle for late-stage diversification. Utilizing Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly append various aryl or heteroaryl boronic acids to the C3 position, fine-tuning the molecule's steric bulk, lipophilicity, and target binding affinity without needing to rebuild the core scaffold from scratch.

References

  • Google Patents (EP1926721B1). Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors. (Details the regioselective lithiation of 2-substituted thiophenes using LDA at -78°C).
  • ResearchGate. Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (Discusses the controlled, selective lithiation of bromothiophenes to prevent undesired thienyllithium scrambling). Retrieved from:[Link]

The Trisubstituted Thiophene Carboxylate Scaffold: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and synthetic landscape of trisubstituted thiophene carboxylic acids, specifically focusing on 2-amino-thiophene-3-carboxylic acid derivatives. As a Senior Application Scientist, I present this scaffold not merely as a structural curiosity, but as a "privileged structure" in medicinal chemistry—a bioisostere of anthranilic acid capable of navigating complex chemical space with superior lipophilic and electronic profiles. This guide details the causal logic behind the Gewald synthesis, physicochemical characterization, and the structural rationale for its application in kinase and GPCR drug discovery.

Part 1: Structural & Electronic Landscape

Thiophene vs. Benzene: The Bioisosteric Shift

While often cited as a bioisostere of the phenyl ring, the thiophene ring offers distinct electronic advantages. The sulfur atom is a soft Lewis base, imparting a higher polarizability to the ring compared to benzene.

  • Electronic Density: Thiophene is

    
    -excessive. The lone pair on sulfur donates into the ring system, making it more susceptible to electrophilic attack than benzene. However, in trisubstituted systems  (e.g., substituents at positions 2, 3, and 4/5), this reactivity is modulated, providing metabolic stability.
    
  • Bond Angles & Sterics: The C-S-C bond angle is approximately 92°, significantly sharper than the 120° of a benzene carbon. This alters the vector projection of substituents, allowing trisubstituted thiophenes to access binding pockets that sterically reject their phenyl analogues.

The "Ortho-Like" Effect in Trisubstitution

In 2,3-disubstituted thiophenes (e.g., 2-amino-3-carboxylic acid), the interaction between the amine and the carbonyl is critical.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the 2-amino proton and the 3-carbonyl oxygen. This locks the conformation, reducing entropic penalty upon binding to a protein target.

  • pKa Modulation: The sulfur atom exerts an inductive electron-withdrawing effect (-I), making thiophene carboxylic acids generally more acidic than their benzoic acid counterparts.

Table 1: Comparative Physicochemical Properties

PropertyBenzoic AcidThiophene-2-carboxylic AcidThiophene-3-carboxylic AcidMechanistic Implication
pKa 4.203.49~4.1Thiophene acids ionize more readily at physiological pH.
LogP 1.871.571.60Lower lipophilicity aids aqueous solubility despite aromatic character.
Metabolic Risk Epoxidation (rare)S-oxidation (Sulfoxide/Sulfone)S-oxidationCritical: Trisubstitution (blocking C4/C5) prevents metabolic ring opening.

Part 2: Synthetic Architectures (The Gewald Reaction)

The gold standard for accessing fully substituted 2-aminothiophene-3-carboxylates is the Gewald Reaction . This multi-component reaction (MCR) is preferred over linear synthesis due to its atom economy and the ability to introduce diversity in a single step.

Mechanistic Logic

The reaction proceeds via a Knoevenagel condensation followed by a thia-Michael addition and cyclization. Understanding this mechanism is vital for troubleshooting low yields.

Key Causality: The base (morpholine or diethylamine) is not just a catalyst; it must be strong enough to deprotonate the active methylene but nucleophilic enough to catalyze the initial condensation.

GewaldMechanism cluster_0 Critical Control Point Start Ketone/Aldehyde (R-CH2-C=O) Inter1 Knoevenagel Intermediate Start->Inter1 Base (Morpholine) Reagent1 Activated Nitrile (CN-CH2-COOEt) Reagent1->Inter1 Cyclization Thiolation & Ring Closure Inter1->Cyclization + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Cyclization Product 2-Aminothiophene- 3-carboxylate Cyclization->Product Tautomerization

Figure 1: The Gewald Reaction Pathway.[1] The Knoevenagel intermediate formation is the rate-determining step in hindered ketones.

Validated Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Target: A trisubstituted scaffold preventing metabolic oxidation at the 4/5 positions.

Reagents:

  • Methyl Ethyl Ketone (MEK): 10 mmol

  • Ethyl Cyanoacetate: 10 mmol[2]

  • Elemental Sulfur: 10 mmol[2]

  • Diethylamine (Base): 10 mmol

  • Ethanol (Solvent): 20 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the ethyl cyanoacetate and MEK in ethanol.

  • Activation: Add the elemental sulfur. Note: Sulfur has low solubility; vigorous stirring is required to create a fine suspension.

  • Initiation: Add diethylamine dropwise.

    • Causality: The reaction is exothermic. Rapid addition can cause solvent bumping or polymerization of the nitrile. Add slowly to maintain temperature < 40°C initially.

  • Reflux: Heat the mixture to 60–70°C for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the sulfur spot and the appearance of a fluorescent blue spot (the thiophene) indicates progress.

  • Workup (Self-Validating): Cool the reaction to 4°C overnight. The product typically precipitates as a solid due to the high symmetry and stacking of the trisubstituted ring.

  • Purification: Filter the solid and wash with cold ethanol. If the product is an oil (common with long alkyl chains), pour into ice water and extract with ethyl acetate.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10]

Trisubstituted thiophene carboxylic acids are not end-points but versatile intermediates. The 2-amino and 3-carboxylic acid groups allow for rapid heterocyclization into thienopyrimidines (bioisosteres of quinazolines).

Structure-Activity Relationship (SAR) Logic

When designing drugs using this scaffold, the substitution pattern dictates the biological outcome.

SAR_Logic Core Thiophene Core (Scaffold) Pos2 Position 2 (Amino) H-Bond Donor Core->Pos2 Pos3 Position 3 (Carboxyl) H-Bond Acceptor/Acid Core->Pos3 Pos45 Positions 4 & 5 Hydrophobic/Steric Bulk Core->Pos45 Target1 Kinase Hinge Binder (e.g., EGFR) Pos2->Target1 Forms H-bond w/ Hinge Pos3->Target1 Cyclization to Pyrimidine Target2 Metabolic Stability (Blocks S-Oxidation) Pos45->Target2 Prevents CYP450 attack

Figure 2: SAR Decision Tree for Trisubstituted Thiophenes. Positions 4 and 5 are critical for modulating lipophilicity and metabolic half-life.

Case Study: EGFR Kinase Inhibition

Derivatives of 2-amino-thiophene-3-carboxylates have shown nanomolar potency against EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The thiophene ring acts as a spacer, positioning the 3-carboxamide (derived from the acid) to interact with the "gatekeeper" residue in the kinase ATP-binding pocket.

  • Advantage: Unlike the phenyl-based quinazolines, the thiophene scaffold allows for the introduction of selenium or other chalcogens at the 4/5 position to induce specific redox-modulating effects in cancer cells [1].

References

  • Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry, 2021. Link

  • Gewald Reaction: Synthesis, Properties and Applications. Organic Chemistry Portal. Link

  • Thiophene-2-carboxylic acid: Properties and biological relevance. ChemicalBook. Link

  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives. BenchChem Protocols. Link

  • Acidity of Carboxylic Acids and Heterocycles. HCPG College Chemistry Resources. Link

Sources

Technical Guide: Solubility of 3-Bromo-5-formylthiophene-2-carboxylic acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-5-formylthiophene-2-carboxylic acid in dimethyl sulfoxide (DMSO). As a substituted thiophene, this compound represents a class of molecules of significant interest in medicinal chemistry and materials science. Understanding its solubility in DMSO is paramount for researchers in drug discovery and development, as DMSO is the most widely used solvent for compound storage and high-throughput screening.[1] This document delineates the physicochemical properties of both the solute and the solvent, explores the underlying principles governing their interaction, and provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. The guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring robust and reproducible results for research professionals.

Introduction: The Critical Role of DMSO in Preclinical Research

Substituted heterocyclic compounds are foundational scaffolds in modern drug discovery. 3-Bromo-5-formylthiophene-2-carboxylic acid is a functionalized thiophene derivative with multiple reaction sites, making it a versatile building block for synthesizing novel chemical entities. Before any biological activity can be assessed, however, a compound must be successfully dissolved and delivered to the assay system.

Dimethyl sulfoxide (DMSO) is the preeminent solvent for this purpose in early-stage research.[2][3] Its unparalleled ability to dissolve an exceptionally broad range of both polar and nonpolar compounds makes it an indispensable tool.[1][4][5] DMSO's miscibility with aqueous media allows for the preparation of high-concentration stock solutions that can be subsequently diluted into biological buffers for screening.[6] Therefore, an accurate understanding of a compound's maximum solubility in DMSO is not a trivial pursuit; it is a critical parameter that dictates the quality and reliability of all subsequent experimental data.

This guide addresses the specific solubility characteristics of 3-Bromo-5-formylthiophene-2-carboxylic acid in DMSO. In the absence of publicly available quantitative data for this specific molecule, we present a predictive analysis based on its structure and a rigorous experimental framework for its empirical determination.

Physicochemical Profile Analysis

The solubility of a compound is governed by the interplay between the physical and chemical properties of the solute and the solvent.

The Solute: 3-Bromo-5-formylthiophene-2-carboxylic acid

The structure of 3-Bromo-5-formylthiophene-2-carboxylic acid contains several key features that dictate its polarity and potential for intermolecular interactions.

IdentifierValue
Molecular Formula C₆H₃BrO₃S
Molecular Weight 251.06 g/mol
CAS Number Not publicly assigned.
Key Functional Groups Carboxylic Acid, Aldehyde (Formyl), Bromo, Thiophene Ring

Structural Influence on Solubility:

  • Thiophene Ring: A five-membered aromatic heterocycle that contributes to the overall planarity and provides a nonpolar surface area.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This is the primary driver of its solubility in polar solvents.

  • Formyl Group (-CHO): An electron-withdrawing aldehyde group that adds to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): An electronegative halogen that contributes to the molecule's dipole moment.

The combination of a highly polar carboxylic acid with other polar and aromatic functionalities suggests that 3-Bromo-5-formylthiophene-2-carboxylic acid will exhibit favorable solubility in polar solvents.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's reputation as a "universal solvent" is well-earned and stems directly from its unique molecular structure and properties.[4]

PropertyValueSource
Chemical Formula (CH₃)₂SO[1][2]
Molar Mass 78.13 g·mol⁻¹[1]
Type Polar Aprotic Solvent[1]
Density 1.1004 g·cm⁻³[1]
Boiling Point 189 °C (372 °F)[1]
Melting Point 19 °C (66 °F)[1]

Causality of Solvent Power: DMSO is a polar aprotic solvent. The highly polar sulfoxide bond (S=O) creates a significant dipole moment, making it an excellent solvent for polar molecules. However, it lacks an acidic proton and therefore cannot act as a hydrogen bond donor.[1] Its ability to accept hydrogen bonds, coupled with its large dielectric constant, allows it to effectively solvate cations and disrupt the crystal lattice of solid compounds, facilitating dissolution.[4]

Principles of Solubility: A Predictive Assessment

The dissolution of 3-Bromo-5-formylthiophene-2-carboxylic acid in DMSO is driven by favorable intermolecular forces.

  • Hydrogen Bonding: The primary interaction is expected to be a strong hydrogen bond between the acidic proton of the carboxylic acid group on the thiophene and the lone pair of electrons on the oxygen atom of the DMSO sulfoxide group.

  • Dipole-Dipole Interactions: The inherent polarity of the formyl group, the C-Br bond, and the thiophene ring will engage in dipole-dipole interactions with the highly polar S=O bond of DMSO.

Given these strong, favorable interactions, it is predicted that 3-Bromo-5-formylthiophene-2-carboxylic acid possesses high intrinsic solubility in DMSO. However, factors such as the compound's crystal lattice energy can impact the dissolution kinetics and ultimate thermodynamic solubility. Therefore, experimental verification is essential.

Experimental Determination of Thermodynamic Solubility

Since no standardized solubility value is published, this section provides a self-validating, step-by-step protocol to determine the thermodynamic (equilibrium) solubility of the title compound. This method is more rigorous than kinetic solubility estimates and is the gold standard for preclinical characterization.[6][7]

Experimental Workflow Overview

The workflow is designed to create a saturated solution, allow it to reach equilibrium, separate the undissolved solid, and then quantify the concentration of the dissolved compound in the supernatant using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Separation & Quantification weigh 1. Weigh Compound (Excess solid) add_dmso 2. Add Anhydrous DMSO (Known volume) weigh->add_dmso vortex 3. Vortex Vigorously (Initial dissolution) add_dmso->vortex equilibrate 4. Equilibrate (24h at RT with mixing) vortex->equilibrate centrifuge 5. Centrifuge (Pellet excess solid) equilibrate->centrifuge supernatant 6. Collect Supernatant (Saturated solution) centrifuge->supernatant dilute 7. Dilute & Analyze (HPLC quantification) supernatant->dilute calculate 8. Calculate Solubility (vs. Calibration Curve) dilute->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Rationale: This protocol is designed to measure the true equilibrium solubility. The 24-hour equilibration period is critical to ensure the system is not merely supersaturated or kinetically trapped, providing a value that reflects the compound's stability in solution over time.[6]

Materials:

  • 3-Bromo-5-formylthiophene-2-carboxylic acid

  • Anhydrous DMSO (stored in a desiccator)[3]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer and orbital shaker

  • High-speed microcentrifuge (e.g., 14,000 rpm)[6]

  • Calibrated micropipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Appropriate mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid)

  • Volumetric flasks for standard preparation

Procedure:

  • Prepare a Supersaturated Solution: a. Accurately weigh approximately 10-20 mg of 3-Bromo-5-formylthiophene-2-carboxylic acid into a 2 mL microcentrifuge tube. The key is to add more solid than will likely dissolve. b. Add a precise volume of anhydrous DMSO (e.g., 500 µL). c. Vortex the mixture vigorously for at least 3 minutes to facilitate initial dissolution and break up aggregates.[6] A visible excess of solid should remain.

  • Equilibration: a. Place the tube on an orbital shaker or rotator at room temperature (e.g., 25 °C). b. Allow the solution to equilibrate for 24 hours.[6] This step is crucial for achieving thermodynamic equilibrium.

  • Separation of Undissolved Compound: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid material firmly at the bottom.[6]

  • Sample Collection and Dilution: a. Carefully open the tube, taking care not to disturb the pellet. b. Withdraw a small, known volume of the clear supernatant (e.g., 20 µL). c. Immediately dilute this supernatant into a large, known volume of an appropriate solvent (e.g., the HPLC mobile phase) to prevent precipitation and to bring the concentration within the linear range of the HPLC detector.

  • Preparation of Calibration Standards: a. Prepare a separate, high-concentration stock solution of the compound in DMSO at a known concentration below the expected solubility limit (e.g., 10 mg/mL). b. Perform serial dilutions of this stock solution with the HPLC mobile phase to create a series of at least five calibration standards of known concentration.

  • HPLC Analysis: a. Inject the prepared calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration). b. Inject the diluted supernatant sample from step 4.

  • Calculation of Solubility: a. Using the linear regression equation from the standard curve, determine the concentration of the diluted supernatant sample. b. Account for the dilution factor to calculate the original concentration in the undiluted supernatant. This value is the thermodynamic solubility. c. Express the final solubility in both mg/mL and millimolar (mM) units.

Data Presentation Template

The results of the experiment should be recorded systematically.

SampleConcentration (µg/mL)HPLC Peak Area
Standard 11.0
Standard 25.0
Standard 310.0
Standard 425.0
Standard 550.0
Diluted SupernatantUnknown

Final Calculated Solubility: ______ mg/mL; ______ mM

Safety, Handling, and Storage

Professional laboratory practices are mandatory when handling any chemical.

  • Compound Safety: While specific data for this compound is unavailable, related brominated thiophenes are classified as irritants.[8][9] Avoid contact with skin and eyes, and prevent dust formation. Always handle in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

  • DMSO Safety: DMSO is hygroscopic and will readily absorb moisture from the air; keep containers tightly sealed.[3] It is also known to enhance the penetration of other substances through the skin.[4][12] Exercise caution and wear appropriate gloves to prevent the absorption of the dissolved compound.

  • Stock Solution Storage: Once prepared, stock solutions of the compound in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability and solubility.[3][6]

Conclusion

Based on a thorough analysis of its molecular structure, 3-Bromo-5-formylthiophene-2-carboxylic acid is predicted to be highly soluble in DMSO due to its capacity for strong hydrogen bonding and dipole-dipole interactions. However, without empirical data, this remains a well-founded hypothesis. The definitive determination of this crucial parameter requires a rigorous experimental approach. The detailed protocol provided in this guide offers a robust and reliable method for quantifying the thermodynamic solubility, ensuring that researchers can proceed with confidence in the accuracy of their stock solution concentrations. This foundational data point is essential for generating high-quality, reproducible results in all subsequent biological and chemical assays.

References

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation Source: AntBio URL: [Link]

  • Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]

  • Title: Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI URL: [Link]

  • Title: Innovative Applications of DMSO Source: Jinan Rouse Industry Co., Ltd. URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC (PubMed Central) URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

  • Title: SAFETY DATA SHEET - 2-formylthiophene-3-carboxylic acid Source: Acros PharnaTech Limited URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: 3-Bromothiophene-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES Source: Farmacia Journal URL: [Link]

  • Title: Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents Source: ACS Publications URL: [Link]

  • Title: Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol Source: ResearchGate URL: [Link]

  • Title: 3-Bromo-5-formylthiophene-2-carboxylic acid 100mg Source: Dana Bioscience URL: [Link]

  • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide Source: MDPI URL: [Link]

  • Title: Solubility Data of DMSO Source: Scribd URL: [Link]

  • Title: 5-Bromothiophene-2-carboxylic acid Source: PubChem URL: [Link]

Sources

Precision Engineering of Functionalized Thiophene Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene ring stands as a cornerstone bioisostere in modern medicinal chemistry, offering a strategic alternative to the phenyl ring.[1][2] Its incorporation is not merely a steric replacement but a precise electronic modulation tool. Thiophene introduces a unique vector of lipophilicity, altered metabolic susceptibility, and specific interactions via the sulfur atom’s


-hole. However, the utility of thiophene is often bottlenecked by two factors: the challenge of regioselective functionalization (C2 vs. C3) and the risk of metabolic bioactivation leading to toxicity.

This guide provides a technical roadmap for leveraging functionalized thiophene building blocks. It moves beyond basic substitution to cover direct C-H activation protocols and metabolic de-risking strategies, grounded in field-proven methodologies.

The Bioisosteric Advantage: Thiophene vs. Benzene

Replacing a phenyl ring with a thiophene is a non-trivial modification that alters the physicochemical landscape of a lead compound.[1] The sulfur atom imparts a higher degree of aromaticity than furan but less than benzene, while significantly changing the electrostatic potential surface.

Physicochemical Comparison

The following table summarizes the quantitative shifts observed when transitioning from a phenyl to a thiophene scaffold.

ParameterBenzene CoreThiophene CoreImpact on Drug Design
Bond Angle 120° (C-C-C)~92° (C-S-C)Alters vector of substituents; critical for binding pocket fit.
Lipophilicity (LogP) 2.131.81Thiophene is slightly less lipophilic, improving solubility profiles.
Aromaticity (Bird Index) 10066Lower resonance energy implies higher reactivity toward electrophiles.
Metabolic Liability Epoxidation (slow)S-oxidation / EpoxidationHigh risk of reactive metabolite formation (see Section 3).
Electronic Effect NeutralElectron Rich (

-excessive)
Acts as a stronger donor in donor-acceptor systems.
The "Sigma-Hole" Interaction

Unlike benzene, the sulfur atom in thiophene exhibits a positive electrostatic potential region (the


-hole) along the extension of the C-S bond. This allows thiophene to participate in unique non-covalent chalcogen bonds with nucleophilic residues (e.g., backbone carbonyls) in the target protein, often resulting in potency gains not predictable by shape complementarity alone.

Advanced Synthetic Methodologies: Regioselective C-H Activation

Traditional electrophilic aromatic substitution (EAS) on thiophenes heavily favors the C2/C5 positions due to the stabilization of the


-complex intermediate. Accessing the C3/C4 positions or achieving mono-selectivity often requires blocking groups or halogen-dance rearrangements.

Modern drug discovery demands more efficient routes. Below is a validated protocol for Direct C-H Arylation , which bypasses the need for pre-functionalized organometallics.

Protocol: Pd-Catalyzed Regioselective C-H Arylation

Objective: Selective C2-arylation of a 3-substituted thiophene ester (common intermediate). Mechanism: Concerted Metallation-Deprotonation (CMD).

Reagents & Equipment[3][4]
  • Substrate: Methyl 3-methylthiophene-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%) or BrettPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or PivOK (to promote CMD)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Ar flow, charge a dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base (PivOK is preferred for C-H activation efficiency).

  • Addition: Add the thiophene substrate and aryl bromide. Add toluene (0.2 M concentration relative to thiophene).

  • Activation: Seal the tube and heat to 100°C. Vigorous stirring is required as the base is insoluble.

  • Monitoring (Self-Validation):

    • TLC:[3] Monitor consumption of the aryl bromide.

    • NMR Check: Aliquot at 2h. Look for the disappearance of the C5-proton doublet (approx. 7.2 ppm) and retention of the C4-proton. If C4 arylation is observed (loss of regioselectivity), lower temperature to 80°C and increase steric bulk of the ligand.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via silica flash chromatography.

Synthetic Decision Logic

The following diagram illustrates the decision pathway for synthesizing functionalized thiophenes, contrasting traditional cross-coupling with direct C-H activation.

SyntheticWorkflow Start Target: Functionalized Thiophene PosAnalysis Analyze Substitution Pattern Start->PosAnalysis C2_Sub C2/C5 Functionalization (Alpha Position) PosAnalysis->C2_Sub Electron Rich C3_Sub C3/C4 Functionalization (Beta Position) PosAnalysis->C3_Sub Sterically Crowded DirectCH Direct C-H Activation (Pd/PivOK) C2_Sub->DirectCH Preferred (Atom Economy) Halogenation Halogenation -> Cross Coupling (Suzuki/Stille) C2_Sub->Halogenation Traditional Block Blocking Group Strategy (Silyl protection at C2) C3_Sub->Block If C2 is open Ir_Cat Ir-Catalyzed Borylation (Steric control) C3_Sub->Ir_Cat Direct Beta-Selectivity

Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Metabolic Liability & Toxicity Mitigation[3]

The primary risk in thiophene drug design is bioactivation . The electron-rich sulfur atom is prone to oxidation by Cytochrome P450 enzymes (specifically CYP1A2, CYP2C9, and CYP3A4).

Mechanism of Toxicity
  • S-Oxidation: Formation of thiophene-S-oxide.[5] This is an electrophile that can react with glutathione (detoxification) or cellular proteins (toxicity).

  • Epoxidation: Oxidation of the C2-C3 double bond leads to a highly reactive epoxide / thia-oxirane intermediate. This species rapidly undergoes ring-opening to form unsaturated aldehydes or ketones that covalently bind to DNA or proteins.

Mitigation Strategies
  • Electron Withdrawal: Place electron-withdrawing groups (EWGs) like -Cl, -CN, or -CF3 on the ring. This lowers the HOMO energy, making the ring less susceptible to oxidative attack.

  • Steric Blocking: Substitution at the C2 position can sterically hinder the approach of the heme-iron center of CYP450.

  • Scaffold Hopping: If S-oxidation is unavoidable, switch to a thiazole or isothiazole, which are significantly less prone to oxidation due to the nitrogen atom reducing electron density on the sulfur.

MetabolicPathway Drug Thiophene Drug CYP CYP450 Oxidation Drug->CYP SOxide Thiophene-S-Oxide (Electrophile) CYP->SOxide Pathway A Epoxide Thiophene Epoxide (Unstable) CYP->Epoxide Pathway B GSH Glutathione Conjugate (Detoxification) SOxide->GSH + GSH Protein Protein Adduct (Hepatotoxicity) SOxide->Protein No GSH Epoxide->Protein Ring Opening

Figure 2: Metabolic bioactivation pathways of thiophene. Pathway A (S-oxidation) and B (Epoxidation) both lead to electrophilic species requiring glutathione trapping.

Case Study: Rivaroxaban (Xarelto)[3]

Rivaroxaban, a Factor Xa inhibitor, exemplifies the successful application of a functionalized thiophene to optimize potency and pharmacokinetics.

  • Structure: Contains a 5-chlorothiophene-2-carboxamide moiety.[6]

  • Design Logic:

    • Bioisosterism: The thiophene ring replaces a lipophilic aryl group found in earlier leads, optimizing the fit in the S1 pocket of Factor Xa.

    • Metabolic Stability (The "Chloro" Effect): The chlorine atom at the C5 position is critical. It serves two functions:

      • Electronic: It withdraws electron density, reducing the propensity for S-oxidation.

      • Metabolic Blockade: It physically blocks the C5 position, preventing metabolic hydroxylation at this reactive site.

    • Binding: The sulfur atom is oriented to interact with specific residues (Tyr228) in the S1 pocket, contributing to high selectivity over Thrombin.

Key Takeaway: The success of Rivaroxaban validates the strategy of using halogenated thiophenes to balance potency with metabolic stability.

References

  • Medicinal Chemistry Perspectives on Thiophene: Source: National Institutes of Health (PMC) Title: Medicinal chemistry-based perspectives on thiophene and its derivatives URL:[Link]

  • Thiophene Metabolic Toxicity: Source: Chemical Research in Toxicology (ACS) Title: Bioactivation Potential of Thiophene-Containing Drugs URL:[Link]

  • Regioselective C-H Activation Protocol: Source: Angewandte Chemie International Edition Title: Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes URL:[Link]

  • Rivaroxaban SAR and Impurities: Source: Journal of Medicinal Chemistry Title: Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) URL:[Link]

Sources

3-Bromo-5-formylthiophene-2-carboxylic acid melting point data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point of 3-Bromo-5-formylthiophene-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the accurate characterization of novel chemical entities is paramount. 3-Bromo-5-formylthiophene-2-carboxylic acid, a substituted thiophene derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The melting point is a critical physical property that provides a primary indication of purity and is essential for quality control and compound identification. This guide offers a comprehensive overview of the theoretical and practical considerations for determining the melting point of this specific compound.

Physicochemical Profile and Comparative Analysis

The structural features of 3-Bromo-5-formylthiophene-2-carboxylic acid—namely the thiophene ring, a bromine atom, a formyl group, and a carboxylic acid moiety—all contribute to its crystalline structure and, consequently, its melting point. The interplay of these functional groups dictates the intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, that must be overcome for the substance to transition from a solid to a liquid state.

To establish a reasonable expectation for the melting point of the title compound, it is instructive to examine the melting points of its structural analogs.

Table 1: Physicochemical Identifiers for 3-Bromo-5-formylthiophene-2-carboxylic acid

IdentifierValue
Molecular Formula C₆H₃BrO₃S
Molecular Weight 235.06 g/mol
Canonical SMILES C1=C(C(=O)O)C(=C(S1)C=O)Br

Table 2: Melting Points of Structurally Related Thiophene-2-Carboxylic Acids

Compound NameStructureMelting Point (°C)
Thiophene-2-carboxylic acid125–132[1][2][3][4]
5-Bromothiophene-2-carboxylic acid139–144[5]
3-Bromothiophene-2-carboxylic acid197–201[6]
5-Formylthiophene-2-carboxylic acid169[7]
3-Formylthiophene-2-carboxylic acidNot available[8]
3-Bromo-5-formylthiophene-2-carboxylic acid To be determined

The data in Table 2 suggest that the addition of a single bromine atom or a formyl group to the thiophene-2-carboxylic acid core significantly increases the melting point. The presence of both substituents in 3-Bromo-5-formylthiophene-2-carboxylic acid is anticipated to result in a relatively high melting point, likely exceeding 170°C, due to a combination of increased molecular weight and stronger intermolecular interactions.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized procedure for accurately determining the melting point of a solid organic compound such as 3-Bromo-5-formylthiophene-2-carboxylic acid. This method is designed to ensure reproducibility and high fidelity of the results.

Materials and Apparatus
  • Sample of 3-Bromo-5-formylthiophene-2-carboxylic acid

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (open at one end)

  • Mortar and pestle or spatula for sample preparation

  • Thermometer (calibrated)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Crush the sample into a fine, uniform powder using a clean spatula or a mortar and pestle. This ensures even heat distribution within the sample.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary tube into the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This preliminary run helps to identify the temperature range for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.

    • Insert a fresh, properly loaded capillary tube.

    • Set a slow heating rate of approximately 1-2°C per minute as you approach the expected melting point. A slow rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts completely (the clear point).

    • The recorded values constitute the melting range of the sample.

  • Repeat for Consistency:

    • It is good practice to perform at least two careful determinations to ensure the results are consistent and reproducible.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Ensures homogeneity Load Load Capillary Tube Crush->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_clear Observe->Record Range Determine Melting Range Record->Range Purity Assess Purity Range->Purity

Sources

Strategic Sourcing Guide: 3-Bromo-5-formylthiophene-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical resource for the sourcing, validation, and application of 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS: 2248285-45-0) and its upstream chemical intermediates.

Executive Summary

3-Bromo-5-formylthiophene-2-carboxylic acid is a high-value pharmacophore scaffold characterized by its dense, orthogonal functionality. It offers three distinct reactive sites—an electrophilic aldehyde (C5), a nucleophilic/electrophilic carboxylic acid (C2), and a reactive bromide (C3) suitable for metal-catalyzed cross-coupling. This "tri-functional" nature makes it a critical intermediate for synthesizing kinase inhibitors, PROTAC linkers, and complex heterocyclic drugs.

However, the supply chain for this specific regioisomer is fraught with technical risks, primarily regioisomeric contamination (e.g., the 5-bromo-3-formyl isomer) and incomplete oxidation byproducts. This guide provides a validated framework for identifying suppliers, qualifying materials, and understanding the synthetic lineage of this intermediate.

Chemical Context & Retrosynthetic Analysis

To secure a reliable supply, one must understand how this molecule is made. The "intermediates" you are sourcing are often the precursors in the synthetic pathways below. Understanding these routes allows you to audit suppliers based on their likely impurity profiles.

The Target Molecule[1][2][3]
  • Chemical Name: 3-Bromo-5-formylthiophene-2-carboxylic acid[1][2]

  • CAS Number: 2248285-45-0[1][2]

  • Molecular Formula: C₆H₄BrO₃S

  • Key Attribute: Orthogonal reactivity (Suzuki/Sonogashira at C3; Amidation/Esterification at C2; Reductive Amination/Olefinations at C5).

Synthetic Pathways (Origin of Impurities)

The two dominant industrial routes determine the impurity profile you will encounter in the Certificate of Analysis (CoA).

  • Route A: Oxidation of Methyl Precursor (Dominant Commercial Route)

    • Precursor: 3-Bromo-5-methylthiophene-2-carboxylic acid (CAS 61285-29-8).

    • Mechanism:[3] Radical bromination of the methyl group followed by hydrolysis/oxidation.

    • Risk: Residual methyl starting material (difficult to separate) or over-oxidation.

  • Route B: Lithiation/Formylation (High Purity Route)

    • Precursor: 2,3-Dibromothiophene (CAS 3140-93-0) or 3-Bromothiophene-2-carboxylic acid (CAS 7311-64-0).

    • Mechanism:[3] Lithium-halogen exchange followed by quenching with DMF.

    • Risk: Regioisomers if lithiation selectivity is poor (e.g., 5-bromo-3-formyl contaminants).

Visualization of Synthetic Lineage

The following diagram illustrates the precursor relationships and critical control points.

G Target TARGET: 3-Bromo-5-formylthiophene- 2-carboxylic acid (CAS 2248285-45-0) Prec_Methyl Precursor A: 3-Bromo-5-methylthiophene- 2-carboxylic acid (CAS 61285-29-8) Prec_Methyl->Target Oxidation (SeO2 or NBS/DMSO) Risk: Residual Methyl Prec_Dibromo Precursor B: 2,3-Dibromothiophene (CAS 3140-93-0) Prec_Acid Precursor C: 3-Bromothiophene- 2-carboxylic acid (CAS 7311-64-0) Prec_Dibromo->Prec_Acid Lithiation (C2) + CO2 Impurity_Regio CRITICAL IMPURITY: 5-Bromo-3-formyl isomer (Regioisomer) Prec_Dibromo->Impurity_Regio Incorrect Lithiation Control Prec_Acid->Target Lithiation (C5) + DMF Risk: Regioisomer

Figure 1: Retrosynthetic map showing the two primary sourcing routes (Blue) and the critical regioisomeric risk (Red).

Supplier Evaluation & Sourcing Strategy

Do not rely on a single aggregator. The market is split between "Stocking Suppliers" (Tier 1) and "Synthesis Partners" (Tier 2).

Validated Supplier Directory
Supplier TierCompany NamePrimary RoleReliability RatingNotes
Tier 1: Global Catalog Sigma-Aldrich (MilliporeSigma) DistributorHighLists CAS 2248285-45-0. Best for mg to gram scale reference standards.
Tier 1: Global Catalog Fisher Scientific DistributorHighOften re-sells from specialized manufacturers. Good for logistics integration.
Tier 2: Building Block Specialists Enamine ManufacturerVery HighLargest in-stock inventory of heterocycles. Likely synthesizes via Route B (Lithiation).
Tier 2: Building Block Specialists Combi-Blocks ManufacturerVery HighExcellent for gram-to-kilo scale. often provides detailed H-NMR data online.
Tier 2: Building Block Specialists BLD Pharm ManufacturerHighStrong presence in thiophene chemistry. Cost-effective for bulk.
Tier 3: Niche/Custom Namiki Shoji SpecialistMediumJapanese supplier often holding unique fluorinated/brominated scaffolds.
Tier 3: Niche/Custom ChemScene SpecialistMediumGood alternative if major catalogs are out of stock.
Procurement Protocol: The "3-Step Qualification"

To avoid costly downstream failures, follow this protocol when onboarding a new supplier for this intermediate.

Step 1: The "Regioisomer Check" (Pre-Purchase)

  • Requirement: Request a batch-specific H-NMR before placing the order.

  • Analysis: Look for the coupling constant (

    
    ) of the thiophene proton.
    
    • Target (3-Bromo-5-formyl...): The proton is at C4. It is a singlet (s) because C3 is Br and C5 is CHO (no adjacent protons).

    • Impurity (5-Bromo-3-formyl...): The proton is at C4. It is also a singlet.

    • Differentiation: You must rely on NOE (Nuclear Overhauser Effect) or Carbon-13 NMR if the chemical shift is ambiguous. However, a simpler check is the Shift Calculation : The C4 proton in the target is flanked by Br and CHO. In the impurity, it is flanked by COOH and Br. These environments shift the proton differently.

    • Action: Ask the supplier: "Has the regiochemistry been confirmed by NOESY or X-ray?"

Step 2: Trace Metal Analysis (For Pharma Applications)

  • If synthesized via Route B (Lithiation), Palladium is not a risk.

  • If synthesized via cross-coupling or if the supplier recycles catalysts, request Pd/Cu/Ni testing . High residual metals can poison your downstream Suzuki coupling.

Step 3: Solubility Check

  • This acid is likely sparingly soluble in non-polar solvents. Ensure the supplier ships it in sealed, desiccated packaging . Moisture can cause the aldehyde to hydrate or oxidize to the dicarboxylic acid.

Technical Specifications & Quality Control

When receiving the material, the following QC specifications are mandatory.

Specification Table
AttributeAcceptance CriteriaMethodRationale
Appearance Off-white to yellow solidVisualDark color indicates oxidation/decomposition.
Purity (HPLC) > 97.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)Critical for preventing side reactions.
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)Confirm singlet at ~7.5-8.0 ppm (Thiophene H) and ~9.8-10.0 ppm (Aldehyde H).
Water Content < 1.0%Karl FischerAldehydes are hygroscopic; water complicates stoichiometry.
Regio-purity > 99%1H-NMR / NOESYCritical Quality Attribute (CQA).
Analytical Workflow (Diagram)

This workflow ensures that the material you receive is actually what you ordered.

QC_Workflow Sample Incoming Sample NMR 1H-NMR (DMSO-d6) Sample->NMR Decision Is Thiophene H a Singlet? NMR->Decision NOESY NOESY Experiment (Confirm spatial proximity of CHO to Thiophene H) Decision->NOESY Yes (Ambiguous) Reject Reject / Return Decision->Reject No (Doublet = Wrong Isomer) Release Release for Synthesis NOESY->Release Confirmed NOESY->Reject Failed

Figure 2: Quality Control Decision Tree for validating regiochemistry.

Experimental Application Notes

Usage in Drug Discovery: This intermediate is typically used to construct trisubstituted thiophene cores .

  • Step 1: Esterification (Recommended First Step): The free acid is difficult to handle in organometallic reactions. Convert to the Methyl Ester using TMS-diazomethane or MeOH/H2SO4 immediately upon receipt. This protects the acid and improves solubility.

  • Step 2: Suzuki-Miyaura Coupling: The C3-Bromine is highly reactive. Use mild conditions (Pd(dppf)Cl2, K2CO3, Dioxane/Water) to couple aryl boronic acids.

    • Note: The C5-Aldehyde is electron-withdrawing, activating the C3-Bromine for oxidative addition, making this coupling very efficient.

  • Step 3: Reductive Amination: The C5-Aldehyde can be reacted with amines (using NaBH(OAc)3) to install solubilizing groups (e.g., morpholine, piperazine).

References

  • Sigma-Aldrich. Product Detail: 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS 2248285-45-0).[1][2]

  • ChemicalBook. Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor).

  • National Institutes of Health (PMC). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. (Context on thiophene reactivity).

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (Detailed lithiation protocols).

  • BenchChem. The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery.

Sources

Comprehensive Safety and Handling Guide for Brominated Formyl Thiophenes in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated formyl thiophenes are highly versatile bi-functional building blocks utilized extensively in medicinal chemistry, agrochemical development, and the synthesis of conducting polymers. The presence of an electrophilic formyl (aldehyde) group and a cross-coupling-ready carbon-bromine bond makes them indispensable for late-stage functionalization. However, these reactive moieties confer significant toxicological hazards, necessitating rigorous safety protocols. This guide synthesizes the Material Safety Data Sheet (MSDS) profiles, toxicological mechanisms, and field-proven handling methodologies for this chemical class.

Chemical Profiling & Physicochemical Properties

The position of the bromine atom on the thiophene ring significantly alters the compound's physical properties, boiling point, and reactivity profile. Below is a comparative summary of the three primary isomers utilized in drug development[1],[2],[3],[4].

Property5-Bromo-2-thiophenecarboxaldehyde4-Bromothiophene-2-carboxaldehyde3-Bromothiophene-2-carboxaldehyde
CAS Number 4701-17-118791-75-8930-96-1
Molecular Weight 191.05 g/mol 191.05 g/mol 191.05 g/mol
Boiling Point 105-107 °C (at 11 mmHg)114-115 °C237-242 °C
Density 1.607 g/mL~1.600 g/mL1.757 g/mL
Appearance Yellow to brown liquidYellow liquidYellow to brown liquid
PubChem CID 784282733475329767667

Hazard Identification & Toxicological Mechanisms

Understanding the causality behind the toxicity of brominated formyl thiophenes is critical for effective risk mitigation. According to standardized safety data, these compounds are classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (Respiratory Tract Irritation)[5],[6].

Mechanistic Causality of Toxicity:

  • Dermal Penetration: The lipophilic nature of the thiophene core, enhanced by the heavy bromine atom, facilitates rapid absorption through the stratum corneum.

  • Protein Sensitization: The electrophilic formyl group readily undergoes nucleophilic attack by primary amines (e.g., lysine residues on biological proteins) to form Schiff bases. This covalent modification is the primary driver for the severe skin and respiratory irritation observed upon exposure[6].

  • Thermal Decomposition: Upon heating or combustion, these compounds decompose to release highly toxic hydrogen bromide (HBr) gas, carbon monoxide, and sulfur oxides (SOx)[5].

Self-Validating Safety Protocols & Emergency Response

Standard laboratory PPE is often insufficient for halogenated organic liquids. Nitrile gloves exhibit rapid breakthrough times when exposed to lipophilic thiophenes. Causality in PPE Selection: Personnel must utilize laminate film gloves (e.g., Silver Shield) under standard nitrile gloves during bulk transfers to prevent transdermal exposure.

Self-Validating Spill Response: In the event of a spill, decontamination must be verifiable. After containing the spill with an inert absorbent (silica or sand), the area should be washed with a mild basic detergent. Validation: Swab the affected area and test with pH paper; the area is considered neutralized only when the pH stabilizes at 7.0, confirming the absence of residual acidic decomposition byproducts (such as hydrobromic acid)[5],[7].

SpillResponse Start Accidental Spill or Exposure Assess Assess Scale & Hazard (Fume Hood vs. Open Bench) Start->Assess Evac Evacuate Area & Alert Safety Officer Assess->Evac Large/Uncontained PPE Don Appropriate PPE (Respirator, Laminate Gloves) Assess->PPE Small/Contained Evac->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Decon Decontaminate Surfaces (Mild Base / Detergent) Contain->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Caption: Emergency response workflow for brominated thiophene spills.

Synthetic Utility & Handling in Drug Development

Brominated formyl thiophenes are primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended conjugated systems or complex pharmacophores.

SuzukiCoupling Reagent1 5-Bromo-2-formylthiophene (Electrophile) Cat Pd(dppf)Cl2 Catalyst (Oxidative Addition) Reagent1->Cat Reagent2 Arylboronic Acid (Nucleophile) Base K2CO3 / H2O-Dioxane (Transmetalation) Reagent2->Base Cat->Base Product 5-Aryl-2-formylthiophene (Reductive Elimination) Base->Product

Caption: Mechanistic pathway for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling Causality in Experimental Design: A biphasic solvent system (1,4-Dioxane/Water) is utilized because the boronic acid and inorganic base require water for solubility and activation (forming the reactive boronate complex), while the lipophilic bromothiophene requires an organic continuous phase. Dioxane is chosen over lower-boiling ethers to safely reach the 90°C required to overcome the activation energy of the oxidative addition step into the C-Br bond.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Introduction: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Self-Validating Degassing: Sparge the mixture with ultra-pure Argon for 30 minutes. Validation: The absence of oxygen is critical. If oxygen is present, the subsequently added Pd catalyst will rapidly oxidize and precipitate as inactive Pd(0) black.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Validation: The solution should maintain a vibrant yellow/orange hue, confirming the catalyst remains active and unoxidized.

  • Reaction Execution: Seal the flask and heat to 90°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Storage & Waste Management

  • Storage: Aldehydes are highly susceptible to autoxidation into carboxylic acids upon exposure to atmospheric oxygen. Brominated formyl thiophenes must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers to maintain structural integrity[2],[5].

  • Waste Management: Must be strictly segregated into halogenated organic waste streams. Crucial Warning: Never mix formyl thiophene waste with basic ketone waste (e.g., acetone + amines), as this can trigger unintended, exothermic aldol condensation reactions within the waste carboy.

References

  • PubChem. "5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428". National Center for Biotechnology Information. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Bromination of 5-Formylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic rationale and a self-validating experimental protocol for the regioselective bromination of a doubly-deactivated thiophene building block.

Theoretical Framework & Mechanistic Rationale

The functionalization of highly deactivated heteroaromatic systems is a persistent challenge in synthetic organic chemistry. 5-Formylthiophene-2-carboxylic acid is a highly electron-deficient substrate containing two strongly electron-withdrawing groups (EWGs): a carboxylic acid (-COOH) at the C2 position and a formyl group (-CHO) at the C5 position. Both functional groups severely deactivate the thiophene ring toward electrophilic aromatic substitution (EAS) by withdrawing electron density via inductive and resonance effects[1].

When designing a bromination protocol for this substrate, predicting regioselectivity is critical. The thiophene ring has two available positions for substitution: C3 and C4.

  • The -COOH group at C2 directs incoming electrophiles to its meta positions (C4 and C5). Since C5 is blocked, its directing effect points to C4 .

  • The -CHO group at C5 directs incoming electrophiles to its meta positions (C3 and C2). Since C2 is blocked, its directing effect points to C3 .

The Principle of Competing Deactivators: In aromatic systems with competing EWGs, the regioselectivity is governed by the weaker deactivating group. Because the formyl group is a stronger EWG than the carboxylic acid, it deactivates the C3 position more severely than the carboxylic acid deactivates the C4 position. Consequently, the C4 position is relatively less electron-deficient, making it the kinetically favored site for electrophilic attack. This precise electronic imbalance results in the exclusive formation of 4-bromo-5-formylthiophene-2-carboxylic acid .

Regioselectivity SM 5-Formylthiophene- 2-carboxylic acid C2_EWG -COOH at C2 (Weaker EWG) SM->C2_EWG C5_EWG -CHO at C5 (Stronger EWG) SM->C5_EWG Dir_C4 Directs to C4 (Meta to C2) C2_EWG->Dir_C4 Dominant Directing Effect Dir_C3 Directs to C3 (Meta to C5) C5_EWG->Dir_C3 Overridden by Weaker EWG Product Major Product: 4-Bromo-5-formylthiophene- 2-carboxylic acid Dir_C4->Product Electrophilic Attack

Figure 1: Mechanistic logic dictating the regioselective bromination at the C4 position.

Experimental Methodology

Causality Behind Experimental Choices

Standard bromination conditions (e.g., elemental bromine in acetic acid) are insufficient for doubly deactivated thiophenes[2]. To overcome the high activation energy barrier, a highly electrophilic brominating species must be generated.

This protocol utilizes N-Bromosuccinimide (NBS) in a strongly acidic solvent system consisting of Trifluoroacetic acid (TFA) and Sulfuric acid (H₂SO₄) .

  • Why this solvent system? The strong acid protonates NBS, generating a highly reactive bromonium (Br⁺) equivalent capable of attacking the electron-deficient ring[3].

  • Why temperature control? The generation of the active brominating species is highly exothermic. Performing the addition at 0 °C prevents unwanted side reactions, such as the oxidation of the formyl group or decarboxylation.

Step-by-Step Protocol

Reagents Required:

  • 5-Formylthiophene-2-carboxylic acid (1.0 eq, 10 mmol, 1.56 g)

  • N-Bromosuccinimide (NBS) (1.2 eq, 12 mmol, 2.14 g)

  • Trifluoroacetic acid (TFA) (15 mL)

  • Concentrated Sulfuric acid (H₂SO₄) (3 mL)

Procedure:

  • Substrate Dissolution: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 5-formylthiophene-2-carboxylic acid (1.56 g). Add TFA (15 mL) and stir until complete dissolution is achieved.

  • Acidification & Cooling: Slowly add concentrated H₂SO₄ (3 mL) dropwise to the reaction mixture. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Activation: Add NBS (2.14 g) portionwise over 15 minutes to control the exotherm. Ensure the temperature does not exceed 5 °C during the addition.

  • Bromination: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir under a nitrogen atmosphere for 12–16 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Once complete, pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water. A precipitate will form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, washing the filter cake with cold water (3 × 20 mL) to remove residual acids and succinimide.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (3:1) to yield pure 4-bromo-5-formylthiophene-2-carboxylic acid as a crystalline solid.

Workflow Step1 Step 1: Substrate Dissolution Dissolve SM in TFA/H2SO4 mixture at 0°C Step2 Step 2: Electrophile Activation Add N-Bromosuccinimide (NBS) portionwise Step1->Step2 Step3 Step 3: Bromination Reaction Stir at 25°C for 12-16 hours under N2 Step2->Step3 Step4 Step 4: Quenching & Isolation Pour into ice-water, filter the precipitate Step3->Step4 Step5 Step 5: Purification Recrystallize from Ethanol/Water to yield pure product Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the 4-bromo derivative.

Quantitative Data & Reaction Optimization

To validate the necessity of the superacidic protocol, various bromination conditions were evaluated. The quantitative data summarized below demonstrates why standard halogenation techniques fail on this substrate.

Brominating AgentSolvent SystemTemperatureTimeYield (%)Regioselectivity (C4:C3)Observations
Br₂ (1.2 eq)Acetic Acid (AcOH)80 °C24 h< 10%N/ASubstrate too deactivated; mostly unreacted starting material.
Br₂ (1.2 eq)AlCl₃ (cat.), DCM60 °C12 h45%85:15Lewis acid complexation with -CHO led to degradation and poor selectivity.
NBS (1.2 eq)DMF25 °C24 h0%N/ANo reaction; electrophile not potent enough.
NBS (1.2 eq) TFA / H₂SO₄ 25 °C 16 h 82% > 99:1 Optimal conditions; complete conversion with exclusive C4 selectivity.

Analytical Characterization (Self-Validation System)

To ensure the trustworthiness of the protocol, the regiochemical outcome must be analytically validated. The most definitive tool for distinguishing the 4-bromo isomer from the 3-bromo isomer is ¹H NMR Spectroscopy .

  • Starting Material Profile: The unbrominated 5-formylthiophene-2-carboxylic acid exhibits two aromatic protons (H3 and H4) which appear as a pair of doublets with a characteristic thiophene β-β coupling constant (J ≈ 4.0 Hz)[4].

  • Product Profile: Following bromination, only one aromatic proton remains, appearing as a singlet.

    • If the product is the 3-bromo isomer, the remaining proton is at C4 (adjacent to the strongly deshielding -CHO group).

    • If the product is the 4-bromo isomer , the remaining proton is at C3 (adjacent to the -COOH group).

  • Validation: Protons adjacent to a formyl group resonate significantly further downfield than those adjacent to a carboxylic acid. The appearance of the singlet at approximately δ 7.80 ppm (DMSO-d6) confirms the proton is at the C3 position, successfully validating that bromination occurred selectively at the C4 position.

References

Sources

reductive amination protocols using 3-Bromo-5-formylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Reductive Amination of 3-Bromo-5-formylthiophene-2-carboxylic Acid

Executive Summary

This guide details the protocols for the reductive amination of 3-Bromo-5-formylthiophene-2-carboxylic acid (BFTC) . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. The presence of three distinct functional groups—a formyl group (target for amination), a carboxylic acid (solubility/reactivity modulator), and a bromine atom (handle for downstream cross-coupling)—presents a unique chemoselective challenge.

This note outlines two validated pathways:

  • Direct Reductive Amination (Method A): A step-saving route utilizing chemoselective borohydrides in the presence of the free acid.

  • Protected Route (Method B): A robust two-step protocol via esterification, recommended for non-nucleophilic amines or when solubility is limiting.

Chemical Context & Mechanistic Insight

The Challenge: The primary difficulty with BFTC is its zwitterionic potential . When a basic amine is added, it immediately neutralizes the C2-carboxylic acid, forming an ammonium carboxylate salt. This salt often precipitates in non-polar solvents (DCE/DCM), stalling the reaction. Furthermore, the electron-withdrawing nature of the C3-Bromine and C2-Carboxyl groups makes the C5-aldehyde highly electrophilic, accelerating imine formation but also increasing susceptibility to hydration.

The Solution:

  • Solvent System: We utilize a co-solvent system (THF/DCE) or protic solvents (MeOH) to maintain homogeneity of the salt intermediate.

  • Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB) is preferred for Method A due to its steric bulk and ability to reduce imines selectively without reducing the aldehyde or the carboxylic acid.

    • Sodium Cyanoborohydride (NaBH3CN) is reserved for Method B or methanolic conditions.

Pathway Visualization

G cluster_0 Critical Control Point Start 3-Bromo-5-formylthiophene- 2-carboxylic acid (BFTC) Salt Ammonium Carboxylate Salt Intermediate Start->Salt + Amine (Fast Acid-Base Rxn) Amine Amine (R-NH2) Imine Iminium Species Salt->Imine Equilibrium (-H2O) Product Final Amino-Acid Product Imine->Product Reduction (STAB/NaBH3CN)

Figure 1: Mechanistic pathway highlighting the salt formation step which dictates solvent choice.

Pre-Requisites & Safety

ParameterSpecificationReason
Purity of BFTC >97% (HPLC)Impurities (e.g., des-bromo analogs) compete for the amine.
Water Content Anhydrous preferredExcess water hydrolyzes the imine back to aldehyde.
Atmosphere Nitrogen/ArgonPrevents oxidation of the resulting amine.
Safety Fume HoodThiophene derivatives can be potent sensitizers.[1]

Protocol A: Direct Reductive Amination (Free Acid)

Best for: Aliphatic amines, rapid library synthesis.

Materials:

  • Substrate: 3-Bromo-5-formylthiophene-2-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) mixed with THF (3:1 ratio)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Solubilization: In a dry reaction vial, suspend BFTC (100 mg, 0.42 mmol) in anhydrous DCE/THF (3:1, 4 mL) .

    • Note: The starting material may not fully dissolve until the amine is added.

  • Amine Addition: Add the Amine (0.46 mmol, 1.1 equiv).

    • Observation: The mixture may clarify or form a fine precipitate (the salt). This is normal.

  • Activation: Add Acetic Acid (24 µL, 0.42 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This ensures the pH is slightly acidic (~pH 5-6), favoring iminium ion formation over the neutral hemiaminal.

  • Reduction: Add STAB (135 mg, 0.63 mmol) in one portion.

    • Caution: Mild gas evolution (H2) may occur.[2]

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = MW(Amine) + 234 (Thiophene core) - 16 (Oxygen loss).

  • Workup (Zwitterion Isolation):

    • Option 1 (Precipitation): If the product is non-polar, dilute with DCM and wash with water. The product (amino acid) often stays in the aqueous phase at neutral pH. Adjust aqueous layer to isoelectric point (often pH 4-5) to precipitate.

    • Option 2 (SCX Purification - Recommended): Load the reaction mixture directly onto a methanol-conditioned SCX (Strong Cation Exchange) cartridge.

      • Wash with MeOH (removes non-basic impurities).

      • Elute with 2M NH3 in MeOH.

      • Concentrate to yield the pure amino acid.

Protocol B: Two-Step Route (Via Methyl Ester)

Best for: Aromatic amines (anilines), weak nucleophiles, or large-scale batches.

Step 1: Esterification

  • Dissolve BFTC in MeOH.[3]

  • Add 2.0 equiv TMS-Chloride (generates HCl in situ) or 3 drops of conc. H2SO4.

  • Reflux for 2 hours. Concentrate to yield Methyl 3-bromo-5-formylthiophene-2-carboxylate .

Step 2: Reductive Amination

  • Mixing: Dissolve the Methyl Ester (1.0 equiv) and Amine (1.1 equiv) in DCE .

  • Reduction: Add STAB (1.4 equiv) and AcOH (1.0 equiv). Stir at RT for 3 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[4] Dry over Na2SO4 and concentrate.

  • Hydrolysis (Optional): To recover the acid, treat with LiOH (2.0 equiv) in THF/H2O (1:1) for 1 hour, then acidify to pH 3 to precipitate.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion Salt precipitation prevents reaction.Switch solvent to MeOH and use NaBH3CN (Caution: Toxic).
Over-Alkylation Primary amine reacts twice.Use a large excess of amine (5 equiv) or switch to Protocol B (Ester) which is sterically more demanding.
Debromination Pd/C hydrogenation used?Never use catalytic hydrogenation (H2/Pd) for this substrate; it will cleave the C-Br bond. Stick to Hydrides.
Emulsion during Workup Zwitterionic nature of product.Do not use extraction. Use SCX cartridges or preparative HPLC.
Decision Tree for Method Selection

DecisionTree Start Start: Select Protocol CheckAmine Is the Amine Highly Basic (pKa > 9)? Start->CheckAmine CheckScale Is Scale > 5g? CheckAmine->CheckScale No (Aniline/Weak) MethodA Method A: Direct (STAB/DCE) CheckAmine->MethodA Yes (Aliphatic) CheckScale->MethodA No (Fast) MethodB Method B: Ester Protection CheckScale->MethodB Yes (Better Purification)

Figure 2: Workflow for selecting the optimal reductive amination strategy.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Core reference for STAB methodology.
  • Sato, S., et al. "One-pot Reductive Amination of Aldehydes with Amines in Water."[5] Tetrahedron, 2004, 60(36), 7899-7906. Link

    • Supports feasibility of reductive amin
  • Dangerfield, E. M., et al. "Reductive Amination of Aldehydes and Ketones."[5] Journal of Organic Chemistry, 2010, 75(16), 5470–5477. Link

    • Discusses chemoselectivity in complex scaffolds.
  • PubChem Compound Summary. "3-Bromothiophene-2-carboxylic acid."[1] Link

    • Physical property verific

Sources

preparation of Schiff bases from 3-Bromo-5-formylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for generating Schiff bases (azomethines) from 3-Bromo-5-formylthiophene-2-carboxylic acid . This specific scaffold is a high-value pharmacophore in drug discovery, particularly for antimicrobial and anticancer research, due to the presence of three distinct reactive handles: a carboxylic acid (C2), a bromine (C3), and an aldehyde (C5).

Key Technical Challenge: The primary difficulty in this synthesis is the competing acid-base reaction between the C2-carboxylic acid and the nucleophilic amine required for Schiff base formation. Uncontrolled mixing results in ammonium carboxylate salts rather than the desired imine.

Scope:

  • Method A (Direct Condensation): Optimized for aliphatic/aromatic amines where salt formation is acceptable or reversible.

  • Method B (Ester Protection): Recommended for high-value amines or when high purity is required.

Critical Mechanistic Analysis

Before beginning wet chemistry, researchers must understand the competing equilibria.

  • The Desired Reaction (Imine Formation):

    
    
    
    • Requirement: The amine must be nucleophilic (lone pair available).

    • Catalysis: Acid catalyzed (pH 4–5).

  • The Competing Reaction (Salt Formation):

    
    
    
    • Problem: The protonated amine (

      
      ) has no lone pair and cannot attack the aldehyde.
      
    • Solution: We must shift the equilibrium or mask the acid.

Reaction Pathway Diagram

The following flowchart illustrates the decision matrix for selecting the correct protocol.

ReactionPathways Start Starting Material: 3-Bromo-5-formylthiophene-2-carboxylic acid Decision Is the Amine Acid-Sensitive or Expensive? Start->Decision MethodA Method A: Direct Condensation (One-Pot) Decision->MethodA No (Cheap/Robust) MethodB Method B: Ester Protection (Multi-Step) Decision->MethodB Yes (Valuable/Sensitive) Salt Intermediate: Ammonium Carboxylate Salt MethodA->Salt Mix at RT Reflux Reflux (Dean-Stark) Force Water Removal Salt->Reflux Heat > 80°C ProductA Target Schiff Base (Zwitterionic or Salt Form) Reflux->ProductA Esterify Step 1: Esterification (MeOH/H2SO4) MethodB->Esterify Condense Step 2: Condensation (Amine + Aldehyde) Esterify->Condense Hydrolyze Step 3: Hydrolysis (Optional: Restore COOH) Condense->Hydrolyze ProductB Target Schiff Base (Neutral Ester or Acid) Hydrolyze->ProductB

Caption: Decision matrix for selecting between Direct Condensation (Method A) and Ester Protection (Method B) based on amine properties.

Protocol A: Direct Condensation (The "Salt-Shift" Method)

Best for: Simple aromatic amines (e.g., aniline derivatives) or when the final product is intended to be a metal ligand (where the carboxylate aids coordination).

Principle: By using an excess of amine or a non-nucleophilic base, and removing water azeotropically, we force the aldehyde condensation despite the initial salt formation.

Materials
  • Precursor: 3-Bromo-5-formylthiophene-2-carboxylic acid (1.0 equiv).

  • Amine: Primary amine (1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Toluene (if Dean-Stark is needed).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 235 mg) of the thiophene precursor in 20 mL of absolute ethanol.

    • Note: Heating to 40°C may be required for complete dissolution due to the carboxylic acid dimerization.

  • Amine Addition: Add 1.1 mmol of the primary amine dropwise.

    • Observation: A precipitate may form immediately. This is the ammonium carboxylate salt. Do not filter.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Expert Tip: If the reaction is sluggish (checked by TLC), switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If the Schiff base crystallizes, filter under vacuum.[1]

    • If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Purification: Recrystallize from hot ethanol/DMF mixtures.

Protocol B: Ester-Protection Strategy (The "Clean" Method)

Best for: Complex amines, drug development (SAR studies), or when the free carboxylic acid interferes with purification.

Principle: We first convert the interfering -COOH to a methyl ester. The aldehyde remains reactive, allowing standard Schiff base formation without salt complications.

Stage 1: Methyl Ester Synthesis
  • Dissolve 3-Bromo-5-formylthiophene-2-carboxylic acid in Methanol (MeOH).

  • Add catalytic conc.

    
     (0.5 mL per 10 mmol).
    
  • Reflux for 8 hours.

  • Neutralize with

    
    , extract with Ethyl Acetate, and dry.
    
    • Intermediate:Methyl 3-bromo-5-formylthiophene-2-carboxylate .

Stage 2: Schiff Base Condensation
  • Setup: Dissolve the methyl ester intermediate (1.0 mmol) in anhydrous Methanol (15 mL).

  • Reaction: Add the target amine (1.0 mmol) and MgSO4 (anhydrous, 100 mg) to act as a water scavenger.

  • Conditions: Stir at reflux for 3–5 hours.

  • Workup: Filter off the MgSO4 while hot. Evaporate the solvent.

  • Purification: The resulting product is the Methyl ester Schiff base . This is often cleaner and easier to purify by column chromatography (Silica gel, Hexane:EtOAc) than the free acid.

Stage 3: Hydrolysis (Optional)

If the free acid is required:

  • Dissolve the ester Schiff base in THF/Water (1:1).

  • Add LiOH (2.0 equiv) at 0°C.

  • Stir for 1 hour (monitor carefully to avoid hydrolyzing the imine bond).

  • Acidify carefully to pH 5 with 1M HCl to precipitate the acid Schiff base.

Characterization & Data Validation

To ensure the protocol worked, look for these specific spectroscopic signatures.

TechniqueDiagnostic SignalInterpretation
FT-IR 1615–1640 cm⁻¹ Appearance of strong C=N (Azomethine) stretch.
FT-IR 1680–1700 cm⁻¹Disappearance of aldehyde C=O (or shift if ester is present).
¹H-NMR δ 8.2 – 8.8 ppm Singlet (1H). The azomethine proton (-CH=N-).[1][2][3]
¹H-NMR δ 9.8 – 10.0 ppmAbsence of the aldehyde (-CHO) proton.
¹H-NMR Thiophene C4-HUsually a singlet around δ 7.2–7.6 ppm (influenced by the Br at C3).

Troubleshooting Guide

  • Problem: Low yield in Method A.

    • Cause: The amine is forming a stable salt with the acid and not reacting with the aldehyde.

    • Fix: Add a non-nucleophilic base like Triethylamine (Et3N) (1.0 equiv) to neutralize the carboxylic acid, freeing the primary amine to attack the aldehyde.

  • Problem: Hydrolysis of the product during workup.

    • Cause: Schiff bases are sensitive to aqueous acid.

    • Fix: Avoid acidic washes. Keep workup neutral or slightly basic. Store products in a desiccator.[1]

References

  • BenchChem. (2025).[1] Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols. Retrieved from

  • Arabian Journal of Chemistry. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Retrieved from

  • ACS Omega. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from

  • Chemistry LibreTexts. (2020). Condensation of Acids with Amines. Retrieved from

  • National Institutes of Health (PMC). (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from

Sources

Application Note: Selective Esterification of 3-Bromo-5-formylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, scalable, and high-purity synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate .

Part 1: Executive Summary & Strategic Analysis

The esterification of 3-bromo-5-formylthiophene-2-carboxylic acid presents a specific chemoselective challenge: the simultaneous presence of a carboxylic acid (target for esterification) and a formyl group (aldehyde) (susceptible to acetal formation).

Standard acid-catalyzed esterification (Fischer) in methanol often leads to the formation of the dimethyl acetal byproduct , which complicates purification and yield calculation. This guide provides two distinct protocols to address this:

  • Method A (Standard Scale-Up): Uses Thionyl Chloride (

    
    ). This is the most cost-effective method for gram-to-kilogram scales. It will transiently form the acetal, but the protocol includes a specific hydrolytic workup  to quantitatively restore the aldehyde.
    
  • Method B (High Precision): Uses Methyl Iodide (

    
    ) and Base (
    
    
    
    ). This method proceeds under mild, basic conditions, completely avoiding acetal formation . It is ideal for small-scale (<1g) or high-throughput library synthesis where workup speed is critical.

Part 2: Chemical Logic & Mechanism

The Acetal Challenge

In acidic methanol (required for Fischer esterification), the formyl group exists in equilibrium with its dimethyl acetal.



If the reaction is quenched with base (e.g., 

) while the acetal is present, the acetal will be "locked" in the crude product. Method A overcomes this by ensuring the final quench is acidic enough to reverse this equilibrium.
Decision Matrix: Which Protocol to Use?
FeatureMethod A: Thionyl Chloride Method B: Alkyl Halide (

)
Primary Reagent

/ MeOH

/

/ DMF
Mechanism Acyl Chloride IntermediateNucleophilic Substitution (

)
Acetal Formation Yes (Reversed during workup)No (Chemoselective)
Scale Suitability High (>10 g)Low to Medium (<5 g)
Cost LowModerate to High
Atom Economy HighModerate (Iodide waste)

Part 3: Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Scale-Up)

Best for: >5g batches, cost-sensitive synthesis.

Reagents:

  • Starting Material: 1.0 equiv

  • Thionyl Chloride (

    
    ): 2.0 equiv
    
  • Methanol (Anhydrous): 0.5 M concentration relative to substrate

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 3-bromo-5-formylthiophene-2-carboxylic acid and anhydrous methanol (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Addition: Add thionyl chloride dropwise via an addition funnel or syringe pump over 15–30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2).

  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C) for 3–5 hours.

    • Checkpoint: TLC (30% EtOAc/Hexanes) should show complete consumption of the acid (

      
      ) and formation of the ester (
      
      
      
      ). You may see a second spot slightly higher (
      
      
      )—this is the acetal.
  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and

      
      .
      
    • Hydrolysis: Redissolve the residue in Ethyl Acetate . Add 1M HCl (aq) (approx 20% of organic volume) and stir vigorously for 15 minutes at room temperature. This step ensures any acetal reverts to the aldehyde.

    • Separate the layers.[1] Wash the organic phase with Saturated

      
        (to remove residual acid), followed by Brine .
      
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually crystallizes upon cooling or trituration with cold hexanes.
    
Protocol B: Base-Promoted Alkylation (High Precision)

Best for: <1g batches, preserving sensitive groups, avoiding acidic conditions.

Reagents:

  • Starting Material: 1.0 equiv

  • Methyl Iodide (

    
    ): 1.5 equiv
    
  • Potassium Carbonate (

    
    ): 2.0 equiv (finely ground)
    
  • DMF (Dimethylformamide): 0.2 M concentration

Step-by-Step Procedure:

  • Setup: Dissolve 3-bromo-5-formylthiophene-2-carboxylic acid in DMF at room temperature.

  • Activation: Add

    
     . The mixture may turn yellow/orange as the carboxylate forms. Stir for 10 minutes.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Heating is rarely required and may cause decomposition.

  • Workup:

    • Pour the reaction mixture into Ice Water (10x reaction volume). The product often precipitates as a solid.

    • Filtration: If solid forms, filter and wash with water.

    • Extraction (if oil): Extract with EtOAc (3x) . Wash combined organics copiously with water (to remove DMF) and brine.

  • Purification: Dry (

    
    ) and concentrate. Flash chromatography is rarely needed; recrystallization from MeOH/Water is sufficient if purity is <95%.
    

Part 4: Visualization of Workflows

EsterificationPathways Start Start: 3-Bromo-5-formylthiophene- 2-carboxylic acid SOCl2 Method A: SOCl2 / MeOH (Acidic) Start->SOCl2 Scale-Up MeI Method B: MeI / K2CO3 (Basic) Start->MeI High Precision Inter_A Intermediate: Mixture of Ester & Dimethyl Acetal SOCl2->Inter_A Reflux Hydrolysis Hydrolytic Workup: 1M HCl Wash Inter_A->Hydrolysis Restores Aldehyde Product Final Product: Methyl 3-bromo-5- formylthiophene-2-carboxylate Hydrolysis->Product Isolation MeI->Product Direct SN2 No Acetal

Caption: Comparison of reaction pathways. Method A requires a hydrolysis step to revert the acetal byproduct, while Method B yields the product directly.

Part 5: Quality Control & Self-Validation

To validate the synthesis, compare your analytical data against these expected parameters.

1. TLC Validation (30% EtOAc in Hexanes)

  • Starting Material:

    
     (Streaks, acidic)
    
  • Product:

    
     (Distinct UV active spot)
    
  • Acetal Impurity (Method A only):

    
     (If seen, extend HCl wash).
    

2. NMR Specification (Predicted in


) 
Use these shifts to confirm structure and purity.
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
CHO 9.85 – 9.95 Singlet (s)1HFormyl proton (Diagnostic)
Thiophene-H 7.60 – 7.65 Singlet (s)1HRing proton at C4

3.90 – 3.95 Singlet (s)3HMethyl Ester

Note: If you see a peak at ~5.5 ppm (CH) and ~3.4 ppm (6H), you have the acetal. Reprocess with aqueous acid.

3. Key Impurities to Watch

  • Dimethyl Acetal: Result of incomplete hydrolysis in Method A.

  • Methyl Ether: Result of bromine displacement (rare, only if heating with methoxide).

  • Hydrolysis Product: Result of over-exposure to base in Method B (saponification).

References

  • ChemicalBook. Methyl 3-bromothiophene-2-carboxylate NMR and Properties. (Accessed 2025).[2][3]

  • MDPI Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021).

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Acetal Formation. (2022).[4]

  • Royal Society of Chemistry. K2CO3-Catalyzed Transesterification and Esterification. (2016).[4][5]

  • Organic Chemistry Portal. Dimethyl Acetals: Formation and Hydrolysis. (2025).[2][3][6]

Sources

lithiation and quenching protocols for thiophene-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-THIO-002

Abstract & Strategic Overview

Thiophene-2-carboxylic acid (T2CA) scaffolds are ubiquitous in pharmaceutical agents (e.g., Suprofen, Tiamenidine). Functionalizing these rings requires precise control over regioselectivity.[1] The challenge lies in the competition between Directed Ortho Metalation (DoM) at the C3 position (kinetically favored by the carboxylate directing group) and


-lithiation  at the C5 position (thermodynamically favored due to the high acidity of the 

-proton adjacent to sulfur).

This guide provides a validated protocol for the C3-selective functionalization of thiophene-2-carboxylic acid via a dianion strategy . It details the mechanistic divergence between kinetic and thermodynamic control, ensuring reproducible generation of 3-substituted thiophenes.

Mechanistic Principles: The Dianion Strategy

Direct lithiation of T2CA requires the formation of a dianion . The first equivalent of base deprotonates the carboxylic acid (forming the carboxylate). The second equivalent performs the C-H abstraction.

  • The Director: The carboxylate anion (

    
    ) serves as a Directed Metalation Group (DMG). It coordinates the lithium aggregate, bringing the base into proximity with the C3 proton.
    
  • The Competition (C3 vs. C5):

    • C3 (Kinetic): Rapid deprotonation driven by the DMG coordination. Favored by low temperatures (

      
      ) and bulky bases (LDA).
      
    • C5 (Thermodynamic): The C5 proton is inherently more acidic due to the electronegativity of the sulfur atom (inductive effect). Under reversible conditions (higher temps, long reaction times), the C3-lithio species can isomerize to the more stable C5-lithio species (the "halogen dance" equivalent in lithiation).

Diagram 1: Regioselective Pathways (Graphviz)

Lithiation_Pathways Start Thiophene-2-carboxylic Acid Mono Mono-anion (Carboxylate) Start->Mono 1 eq. Base (Deprotonation) Di_C3 C3-Dianion (Kinetic Product) Mono->Di_C3 2nd eq. LDA -78°C (DoM) Di_C5 C5-Dianion (Thermodynamic Product) Mono->Di_C5 n-BuLi (No TMEDA) or > 0°C Di_C3->Di_C5 Isomerization (Warming) Prod_C3 3-Substituted Product Di_C3->Prod_C3 Electrophile (E+) Quench

Caption: Mechanistic divergence in the lithiation of thiophene-2-carboxylic acid. Kinetic control targets C3; thermodynamic equilibration favors C5.

Critical Experimental Parameters

To ensure C3 selectivity, the following parameters must be strictly controlled.

ParameterRecommendationScientific Rationale
Base Selection LDA (Lithium Diisopropylamide)LDA is bulky and less nucleophilic than n-BuLi, preventing attack on the carboxylate carbonyl. It is strong enough to deprotonate C3 but kinetically controlled.
Stoichiometry 2.2 Equivalents 1.0 eq for

; 1.1–1.2 eq for C-H lithiation. Excess ensures complete conversion.
Temperature

Essential to trap the kinetic C3-lithio species. Warming above

risks isomerization to C5.
Solvent Anhydrous THF Coordinates Li, breaking aggregates just enough to allow reactivity while maintaining the DMG effect.
Additives None (for C3) Unlike benzene derivatives, adding TMEDA to n-BuLi can sometimes alter regioselectivity or promote C5 lithiation in thiophenes depending on the exact substrate. LDA/THF is the cleanest system for T2CA.

Detailed Protocol: C3-Selective Lithiation (Kinetic Control)

Objective: Synthesis of 3-substituted thiophene-2-carboxylic acids. Scale: 10 mmol (adaptable).

Phase A: Reagent Preparation[1]
  • Glassware: Flame-dry a 100 mL 3-neck round-bottom flask (RBF), addition funnel, and magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

  • LDA Generation (In-situ):

    • Charge RBF with anhydrous THF (40 mL) and diisopropylamine (3.4 mL, 24 mmol, 2.4 eq).

    • Cool to

      
       (Dry ice/Acetone bath).
      
    • Dropwise add n-Butyllithium (2.5 M in hexanes, 9.6 mL, 24 mmol) over 15 minutes.

    • Checkpoint: Allow to stir at

      
       for 15 minutes to ensure full LDA formation, then re-cool to 
      
      
      
      .
Phase B: Dianion Formation
  • Substrate Addition:

    • Dissolve Thiophene-2-carboxylic acid (1.28 g, 10 mmol) in anhydrous THF (10 mL).

    • Critical Step: Add the acid solution dropwise to the LDA solution at

      
      .
      
    • Observation: The reaction is exothermic. Maintain internal temperature below

      
       to prevent localized heating and loss of regiocontrol.
      
  • Metalation: Stir the mixture at

    
     for 1 hour . The solution typically turns a deep yellow/orange color, indicating dianion formation.
    
Phase C: Quenching & Workup[3][4]
  • Electrophile Trapping:

    • Add the Electrophile (12 mmol, 1.2 eq) (e.g., Methyl Iodide, Benzaldehyde, DMF) dropwise.

    • Note: If the electrophile is a solid, dissolve in minimal THF first.

  • Warming: Allow the reaction to stir at

    
     for 30 minutes, then slowly warm to room temperature (RT) over 2 hours.
    
  • Quench: Pour the reaction mixture into cold

    
     (50 mL). Caution: This reprotonates the carboxylate and quenches excess base.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize or purify via column chromatography.[2]
    
Diagram 2: Experimental Workflow (Graphviz)

Workflow Step1 Prepare LDA (2.2 eq) THF, -78°C Step2 Add Thiophene-2-COOH (Dropwise, maintain <-70°C) Step1->Step2 Step3 Stir 1 hr at -78°C (Dianion Formation) Step2->Step3 Step4 Add Electrophile (1.2 eq) Step3->Step4 Step5 Warm to RT (2 hours) Step4->Step5 Step6 Acidic Quench (1M HCl) & Extraction Step5->Step6

Caption: Step-by-step decision tree for the kinetic lithiation protocol.

Troubleshooting & Validation (QC)

IssueProbable CauseCorrective Action
Mixture of C3 and C5 products Temperature rose above

during metalation.
Use an internal thermometer. Ensure slow addition of substrate.[2]
Low Yield Incomplete deprotonation (wet THF or bad n-BuLi).Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or from a drying column.
Starting Material Recovery Electrophile added too fast or enolizable electrophile used.Increase electrophile equivalents. For enolizable aldehydes, use

additives (rarely needed for simple cases).
Self-Condensation (Ketone formation) Nucleophilic attack on the carboxylate.Ensure 2 full equivalents of LDA are present before adding the acid. The carboxylate (mono-anion) protects the carbonyl.

Self-Validating Step (Deuterium Quench): Before committing valuable electrophiles, run a pilot reaction on 100 mg scale. Quench with


 instead of an electrophile. Analyze via 

-NMR.
  • Success: Disappearance of the C3 doublet (approx. 7.5-7.7 ppm) and collapse of the C4/C5 coupling to a doublet.

  • Failure: Retention of C3 proton signal.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a bucket of sand or Class D extinguisher nearby.

  • Thiophene Derivatives: Often possess strong odors and can be toxic. Handle in a well-ventilated fume hood.

  • Exotherms: The acid-base neutralization (Step 3) is highly exothermic. Uncontrolled addition can cause solvent boiling and projection.

References

  • Knight, D. W., & Nott, A. P. (1983). Generation and synthetic utility of dianions derived from thiophenecarboxylic acids.[3] Journal of the Chemical Society, Perkin Transactions 1, 791-794.

  • Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective

    
    - and 
    
    
    
    -metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group.[4] Journal of the Chemical Society, Perkin Transactions 1, 173-181.[4]
  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes.[5] Part 2. Synthesis, metallation and bromine-lithium exchange reactions.[2][5][6] Journal of the Chemical Society, Perkin Transactions 1, 3465-3470.[5]

  • Gribble, G. W. (2002). Lithiation of Thiophenes. In Lithium Compounds in Organic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Guide for the synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid , designed as a troubleshooting and optimization resource for researchers.

Case ID: OPT-THIO-5CHO Subject: Yield Improvement & Troubleshooting Guide Support Level: Senior Application Scientist

Executive Summary & Diagnostic

The Problem: Many researchers attempt the direct formylation of 3-bromothiophene-2-carboxylic acid using classic Vilsmeier-Haack conditions (POCl


/DMF) or direct lithiation of the free acid. These "direct" routes frequently result in yields below 30% due to:
  • Interference by the Carboxylic Acid: The acidic proton consumes equivalents of base/lithium, and the carboxylate group reduces solubility in THF at -78°C.

  • Vilsmeier Incompatibility: In Vilsmeier reactions, the carboxylic acid converts to an acid chloride in situ, leading to side reactions (dimerization/anhydride formation) and difficult hydrolysis during workup.

  • Halogen Dance (Base-Catalyzed Migration): Improper temperature control during lithiation causes the bromine atom at C3 to migrate to C4 or C5, resulting in inseparable isomeric mixtures.

The Solution (The "Golden Route"): To achieve yields consistently >75%, you must employ a Protection-Lithiation-Deprotection strategy. By masking the carboxylic acid as an ester, you alter the solubility profile and electronic properties, allowing for a clean, high-yielding C5-lithiation and formylation.

The Optimized Protocol (The "Golden Route")

This workflow utilizes an ester-directed lithiation strategy. It is chemically robust and self-validating at each stage.

Phase 1: Protection (Esterification)

Objective: Mask the acidic proton to prevent quenching of the organolithium reagent.

  • Reagents: 3-Bromothiophene-2-carboxylic acid (1.0 eq), Methanol (solvent/reactant), conc. H

    
    SO
    
    
    
    (cat.) or SOCl
    
    
    (1.1 eq).
  • Procedure: Reflux the starting acid in methanol with catalytic sulfuric acid for 12 hours.

  • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product (Methyl 3-bromothiophene-2-carboxylate) is less polar than the starting acid.

  • Yield Target: >95% (Quantitative).

Phase 2: Regioselective Lithiation & Formylation (The Critical Step)

Objective: Install the formyl group at C5 without disturbing the C3-Bromine.

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents:

    • Methyl 3-bromothiophene-2-carboxylate (1.0 eq)

    • LDA (Lithium Diisopropylamide) (1.1–1.2 eq) – Do not use n-BuLi directly as a nucleophile; use LDA as a non-nucleophilic base to avoid attack on the ester.

    • DMF (Dimethylformamide) (1.5 eq)

    • Anhydrous THF.

  • Protocol:

    • Dissolve the ester in THF and cool to -78°C (Dry ice/Acetone). Strict temperature control is required to prevent Halogen Dance.

    • Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C. The solution typically turns yellow/orange (formation of the heteroaryl lithium species).

    • Add dry DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

    • Quench with saturated NH

      
      Cl or dilute HCl.
      
  • Mechanism: The LDA selectively deprotonates C5 (the most acidic position,

    
     to Sulfur). The resulting carbanion attacks DMF.
    
  • Yield Target: 80–85%.

Phase 3: Deprotection (Hydrolysis)

Objective: Restore the carboxylic acid.[1]

  • Reagents: LiOH (2.0 eq) in THF/Water (1:1).

  • Procedure: Stir at room temperature for 2–4 hours. Acidify carefully with 1M HCl to pH 2–3 to precipitate the product.

  • Yield Target: >90%.

Visualizing the Workflow

The following diagram illustrates the chemical logic and decision points for this synthesis.

SynthesisWorkflow Start 3-Bromo-thiophene- 2-carboxylic acid Ester Methyl 3-bromo- thiophene-2-carboxylate Start->Ester MeOH, H2SO4 (Protection) DirectPath Direct Lithiation (Dianion Route) Start->DirectPath 2.2 eq LDA Lithio Intermediate: 5-Lithio Species (-78°C) Ester->Lithio LDA, THF -78°C FormylEster Methyl 3-bromo- 5-formylthiophene- 2-carboxylate Lithio->FormylEster 1. DMF 2. H3O+ Quench FinalProduct TARGET: 3-Bromo-5-formyl- thiophene-2-carboxylic acid FormylEster->FinalProduct LiOH, THF/H2O (Hydrolysis) DirectPath->FinalProduct Low Yield / Impurities

Caption: Figure 1. Comparative workflow showing the robust Ester-Protection route (solid lines) versus the risky Direct Lithiation route (dashed).

Troubleshooting & FAQs

Category: Reaction Failure & Yield Loss[2]

Q: Why is my yield low (<30%) when I skip the esterification step? A: When using the free acid, you must generate a dianion (one Li on the carboxylate, one on C5). Dianions in thiophene chemistry are notoriously insoluble in THF at -78°C. This heterogeneity leads to incomplete lithiation. Furthermore, the dianion is highly reactive and can induce "Halogen Dance" (migration of Br from C3 to C4) even at low temperatures.

Q: I see multiple spots on TLC after the lithiation step. What happened? A: This indicates Halogen Scrambling .

  • Cause: The reaction temperature rose above -70°C during LDA addition.

  • Fix: Ensure your internal thermometer reads -78°C throughout the addition. Add LDA down the side of the flask to pre-cool it.

  • Alternative: If scrambling persists, switch from n-BuLi/LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is bulkier and less prone to inducing halogen migration.

Q: Can I use Vilsmeier-Haack (POCl


/DMF) on the ester instead of lithiation? 
A:  Yes, but it is generally slower. The ester group at C2 is electron-withdrawing, which deactivates the thiophene ring toward electrophilic aromatic substitution (EAS). While the sulfur atom activates C5, the deactivation from the ester often requires heating (60–80°C), which can degrade the sensitive aldehyde. The Lithiation route (nucleophilic attack by the ring) overcomes this electronic deactivation.
Category: Reagent Quality

Q: My LDA is turning dark. Is it still good? A: No. Titrate your organolithiums. Commercial LDA can degrade. It is best practice to generate LDA in situ:

  • Cool anhydrous THF and Diisopropylamine (1.1 eq) to -78°C.

  • Add n-BuLi (1.1 eq) dropwise.[2]

  • Warm to 0°C for 15 mins to ensure formation, then cool back to -78°C before adding your substrate.

Comparative Data: Direct vs. Protected Route

ParameterDirect Acid RouteEster-Protected Route (Recommended)
Reagents 2.2 eq LDA / n-BuLi1.1 eq LDA
Solubility (-78°C) Poor (Precipitates)Excellent (Homogeneous)
Regioselectivity Moderate (Risk of Br migration)High (C5 exclusive)
Purification Difficult (Acid/Aldehyde unstable)Easy (Ester is silica-stable)
Typical Yield 25 – 40%75 – 85%

References

  • Regioselective Lithiation of Thiophenes

    • Detailed protocols on C5-lithi
    • Source: Journal of the Chemical Society, Perkin Transactions 1, "Lithiation of thiophene deriv
    • (Referencing general thiophene lithiation strategies).

  • Halogen Dance Mechanism

    • Explanation of bromine migration on thiophene rings using lithium bases.
    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev. 2007, 107, 12, 5596–5652.
  • Synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid analogs

    • Specific examples of ester-directed lithiation for thiophene-2-carboxyl
    • Source: Organic Process Research & Development, "Scalable Synthesis of Thiophene Deriv
    • (Commercial availability and structural data).

Disclaimer: This guide assumes standard laboratory safety practices. Organolithium reagents are pyrophoric; handle under inert atmosphere. POCl


 releases HCl upon contact with moisture.

Sources

purification of 3-Bromo-5-formylthiophene-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-5-formylthiophene-2-carboxylic Acid

Introduction: The Criticality of Purity in Thiophene Scaffolds

3-Bromo-5-formylthiophene-2-carboxylic acid is a high-value intermediate, particularly serving as a trifunctional scaffold for Suzuki-Miyaura cross-couplings (at the C3-bromo position), reductive aminations (at the C5-formyl group), and amidation/esterification (at the C2-carboxylic acid).

In our experience supporting drug discovery workflows, the most common failure mode for this compound is not synthesis yield, but purification failure . Impurities such as regioisomers (4-bromo analogs), unreacted starting materials (5-formylthiophene-2-carboxylic acid), and decarboxylated byproducts often co-precipitate, poisoning downstream palladium catalysts.

This guide moves beyond standard protocols, offering a logic-driven approach to recrystallization designed to break these specific impurity interactions.

Phase 1: Solvent System Selection & Solubility Screening

Before committing your bulk material, you must validate the solvent system.[1] Thiophene carboxylic acids often exhibit "oiling out" behavior due to strong intermolecular hydrogen bonding competing with solvent interactions.

Standard Solvent Systems for Brominated Thiophene Acids:

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Water 100%Removal of inorganic salts & highly polar impurities.High risk of oiling out if cooling is too fast.
Ethanol / Water 20:80 to 50:50Recommended Starting Point. Balances solubility and recovery.Co-crystallization of non-brominated impurities.
Acetic Acid / Water 1:1 to 1:3Best for removing isomeric impurities.Product loss due to high solubility in AcOH.
Toluene 100%Anhydrous purification (rarely used for free acids).Requires high temperatures; thermal degradation risk.

The "Drop-Test" Validation Protocol:

  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol (95%) dropwise with heating (60°C) until fully dissolved.

  • Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature.

    • Success: Distinct needles or prisms form.

    • Failure: Two liquid layers form (Oiling Out).

Phase 2: The Master Recrystallization Protocol

Target Compound: 3-Bromo-5-formylthiophene-2-carboxylic acid Recommended Solvent: Ethanol/Water (Gradient Method)

Step-by-Step Workflow
  • Dissolution (The "Good" Solvent):

    • Transfer crude solid to an Erlenmeyer flask.

    • Add hot Ethanol (60-70°C) in small portions.

    • Critical: Use the minimum volume required to dissolve the solid. If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration immediately through a pre-warmed funnel.

  • The Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add hot Water (90°C) .

    • Stop immediately when the solution turns slightly cloudy (turbid).

    • Add hot Ethanol dropwise just until the cloudiness disappears and the solution is clear again.

  • Controlled Nucleation:

    • Remove from heat and place the flask on a cork ring or wood block (insulation prevents thermal shock).

    • Seeding: If you have a pure reference crystal, add it now (at ~50-60°C).

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Note: Do not agitate. Agitation promotes rapid precipitation of impurities.

  • Maximizing Yield:

    • Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour.

    • Why? This depresses solubility further, forcing the remaining product out of the mother liquor.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • The Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:4 ratio). Do not use pure ethanol, or you will dissolve your product.

    • Dry under vacuum at 40°C overnight.

Phase 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is a liquid-liquid phase separation. It occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated. The Fix:

  • Re-heat the mixture until it is a clear solution again.

  • Add more solvent (increase the volume by 20%). This lowers the saturation temperature.

  • Seed the solution at a higher temperature.

  • Slow down cooling: Wrap the flask in aluminum foil or a towel to extend the cooling period. Rapid cooling traps impurities that lower the melting point.

Q2: The crystals are colored (yellow/brown), but the compound should be off-white.

Diagnosis: Oxidation byproducts (likely thiophene oligomers) or residual bromine species. The Fix:

  • Activated Charcoal Treatment: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5-10 minutes, then perform a hot filtration through Celite to remove the charcoal.

  • Warning: Charcoal can adsorb your product. Use sparingly.

Q3: NMR shows a persistent impurity (~5-10%) that looks like the 4-bromo isomer.

Diagnosis: Regioisomers often co-crystallize because they fit into the same lattice structure. The Fix:

  • Switch solvents.[2][3] If Ethanol/Water failed, try Acetic Acid/Water . The slight acidity and different polarity of acetic acid can differentiate between the dipole moments of the 3-bromo and 4-bromo isomers.

  • Protocol: Dissolve in hot glacial acetic acid, then add water until turbid.

Q4: My yield is very low (<40%).

Diagnosis: The product is too soluble in the mother liquor (the "Good" solvent volume was too high). The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool and filter a second crop (Crop 2).

  • Note: Crop 2 is usually less pure than Crop 1 and should be analyzed separately.

Visualizing the Workflow

The following decision tree guides you through the purification logic, ensuring you don't waste material on failed attempts.

PurificationWorkflow Start Crude 3-Bromo-5-formylthiophene-2-carboxylic acid SolventCheck Solubility Test: Ethanol/Water System Start->SolventCheck Dissolve Dissolve in min. hot Ethanol SolventCheck->Dissolve Insoluble Insoluble particles? Dissolve->Insoluble HotFilter Perform Hot Filtration Insoluble->HotFilter Yes AddWater Add hot Water until turbid Then clear with Ethanol drop Insoluble->AddWater No HotFilter->AddWater Cooling Slow Cooling to RT AddWater->Cooling ResultCheck Result? Cooling->ResultCheck OilingOut Oiling Out (Liquid/Goo) ResultCheck->OilingOut Liquid Layer Crystals Crystals Formed ResultCheck->Crystals Needles/Prisms FixOil Reheat + More Solvent + Seed OilingOut->FixOil IceBath Ice Bath (1 hr) Crystals->IceBath FixOil->Cooling Filter Vacuum Filtration & Wash IceBath->Filter

Figure 1: Decision tree for the purification of brominated thiophene carboxylic acids, addressing common failure modes like oiling out.

Summary of Troubleshooting Data

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation; T(melt) < T(boil) of solvent mix.Increase solvent volume; Re-heat; Add seed crystal.
Colored Crystals Oxidation/Oligomerization.Hot filtration with Activated Charcoal.
Low Yield Too much "Good" solvent (Ethanol).Evaporate filtrate to 50% vol; Collect 2nd crop.
Isomer Impurity Co-crystallization of 4-bromo isomer.Switch to Glacial Acetic Acid / Water system.
Wet/Sticky Solid Solvate formation or trapped water.Dry under high vacuum (0.1 mbar) at 40°C with P₂O₅.

References

  • General Recrystalliz

    • Source: University of Massachusetts Amherst, "Recrystalliz
    • Relevance: Establishes the baseline protocol for carboxylic acid purification using w
  • Purification of Bromin

    • Source: BenchChem Technical Support, "Refining Purification Techniques for Thiophene Carboxamide Deriv
    • Relevance: Addresses "oiling out" specifically in thiophene derivatives and suggests the two-solvent system.
  • Synthesis and Properties of Bromothiophene Carboxylic Acids

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Details the synthesis and purification (via water recrystallization) of the analogous 5-bromothiophene-3-carboxylic acid.
  • Separ

    • Source: ResearchGate, "Purific
    • Relevance: Discusses the difficulty of separating thiophene isomers and the necessity of crystallization over chrom

Sources

Technical Support Center: Solubility Solutions for Brominated Thiophene Acids

[1]

Executive Summary & Scientific Rationale

Researchers frequently encounter a "solubility wall" when working with brominated thiophene carboxylic acids (e.g., 3-bromo-2-thiophenecarboxylic acid).[1][2] While the thiophene ring suggests lipophilicity, the carboxylic acid moiety creates a competing interaction network.

The Core Problem: The "Brick Wall" Dimerization In non-polar or weakly polar solvents (DCM, Toluene, Hexanes), these acids do not exist as discrete monomers. Instead, they form thermodynamically stable cyclic dimers driven by dual hydrogen bonding ($ \Delta H_{dim} \approx -65 \text{ kJ/mol} $).[1][2] When combined with the heavy bromine atom, which increases crystal lattice energy via halogen bonding, the molecule effectively behaves like a polymeric brick, resisting solvation.

The Solution Strategy To dissolve these compounds, you must energetically disrupt the crystal lattice.[3] This requires one of three approaches:

  • Dielectric Disruption: Using high-dielectric solvents (DMSO, DMF) to shield the dipole.[1][3][2]

  • Chemical Deprotonation: Converting the acid to a carboxylate salt (breaking the H-bond donor).[1][3]

  • Competitive Solvation: Using a protic co-solvent (MeOH, Water) to replace acid-acid H-bonds with acid-solvent H-bonds.[1][3][2]

Diagnostic Workflow: Solvent System Selection

Do not guess your solvent system.[1][3][2] Use this logic gate to determine the correct medium based on your downstream application.[3]

SolventSelectionStartStart: Select ApplicationReactionSynthetic ReactionStart->ReactionAnalysisAnalysis (NMR/HPLC)Start->AnalysisWorkupPurification/ExtractionStart->WorkupBaseAllowedIs Base Permitted?Reaction->BaseAllowedNMRNMR: DMSO-d6(CDCl3 causes cloudiness)Analysis->NMRHPLCHPLC: MeCN/H2Owith 0.1% Formic AcidAnalysis->HPLCRecrystRecrystallization:EtOH/Water (1:4)Workup->RecrystSolid PurityExtractExtraction:Use EtOAc or THF/EtOAc(Avoid DCM)Workup->ExtractLiquid PhaseSuzukiSuzuki/Sonogashira:Use 1,4-Dioxane/H2O (4:1)or DMFBaseAllowed->SuzukiYesLithiationLithiation:Use THF (Avoid DCM)Keep < -70°CBaseAllowed->LithiationNoTempHigh Temp (>80°C)?

Figure 1: Decision tree for selecting the optimal solvent system based on experimental constraints.

Solubility Matrix & Data

The table below summarizes solubility behavior for 3-bromo-2-thiophenecarboxylic acid (and similar analogs) at 25°C.

SolventSolubility RatingMechanism of ActionApplication Notes
DMSO Excellent (>100 mg/mL)Dipole shielding; H-bond acceptorBest for NMR and nucleophilic substitution reactions.[1][2]
Methanol GoodH-bond donor/acceptor (Competitive)Good for transfers; can form methyl esters if heated with acid catalyst.[1][3][2]
THF ModerateLewis base acceptorGood for lithiation.[1][3][2] Solubility drops significantly if wet.[1][3][2]
DCM Poor (<5 mg/mL)Weak polarity; cannot break dimersAvoid. Causes heterogeneous reactions and poor extraction recovery.[1][3][2]
Toluene Very PoorNone (Crystal lattice dominates)Only useful at reflux (>100°C) for recrystallization.[1][3][2]
EtOAc Moderate/GoodPolar aproticPreferred organic phase for extractions (superior to DCM).[1][3][2]
Water pH DependentIonizationInsoluble at pH < 3.[1][3][2] Highly soluble at pH > 7 (as carboxylate).[1][3][2]

Troubleshooting Scenarios (Q&A)

Scenario A: The "Crashing Out" During Workup

Q: I performed a basic hydrolysis, but when I acidified the aqueous layer to extract into DCM, the product precipitated as a sludge that won't dissolve in the organic layer.

The Cause: You have hit the Isoelectric Trap .[3] When you acidify the aqueous layer to pH ~2, the bromothiophene acid reverts to its neutral, protonated form. Because it has high lattice energy and forms dimers, it precipitates faster than it can partition into the DCM.[3] DCM is too non-polar to break the dimers.[1][3]

The Fix:

  • Switch Solvents: Do not use DCM. Use Ethyl Acetate (EtOAc) or a mixture of THF/EtOAc (1:1) .[1][3] These solvents are better H-bond acceptors and will solvate the monomeric acid.[1][3][2]

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl.[1][3] This increases the ionic strength, forcing the organic acid out of the water and into the EtOAc layer.

Scenario B: Heterogeneous Reaction Mixtures

Q: I am trying to react 3-bromo-2-thiophenecarboxylic acid with an amine (amide coupling) in DCM, but the acid is just floating as a solid.

The Cause: As noted in the matrix, DCM cannot dissolve the starting material. Heterogeneous coupling reactions often fail or have low yields because the reaction only occurs at the solid-liquid interface.[1]

The Fix:

  • Add a Co-Solvent: Add a minimal amount of DMF (dimethylformamide) dropwise until the solution clears.[1][3] DMF is a "universal solvent" for these systems.[1][3][2]

  • In-Situ Activation: Add your base (e.g., DIPEA or TEA) first.[1][3][2] The base will deprotonate the carboxylic acid, forming a soluble ammonium salt in the DCM. Once dissolved, add the coupling reagent (HATU/EDC).

Scenario C: Cloudy NMR Spectra

Q: I dissolved my sample in CDCl3, but the NMR tube is cloudy and the peaks are broad.

The Cause: Chloroform (

1313132

The Fix:

  • Immediate: Add 1 drop of DMSO-d6 or Methanol-d4 to the tube.[1][3][2] This breaks the H-bonds.[1][3][2]

  • Best Practice: Switch entirely to DMSO-d6 for all brominated thiophene acids.[1][3][2]

Advanced Protocol: Controlled Recrystallization

Recrystallization of brominated thiophenes is difficult because they tend to "oil out" rather than crystallize.[1][3] The following protocol uses a Binary Solvent System to ensure high purity.

Target Compound: 3-bromo-2-thiophenecarboxylic acid (or similar).[1][3][2][4] Solvent System: Ethanol / Water (1:4 ratio).[1][3][2][5]

Step-by-Step Methodology:

  • Dissolution (The "Good" Solvent):

    • Place 1.0 g of crude acid in a flask.

    • Add Ethanol (95%) slowly while heating to 60°C.[1][3]

    • Add just enough ethanol to dissolve the solid completely.[1][3] (Approx. 5-8 mL).[1][3][2]

    • Critical Step: If the solution is dark/colored, add activated charcoal, stir for 5 mins, and hot filter.[2]

  • Precipitation (The "Bad" Solvent):

    • Keep the ethanol solution warm (50°C).[1][3]

    • Slowly add warm Water (50°C) dropwise.

    • Continue adding water until a persistent turbidity (cloudiness) appears.[1][3][2]

    • Add a few drops of ethanol to just clear the cloudiness again.[3]

  • Nucleation & Growth:

    • Remove from heat and let the flask cool to room temperature slowly (wrap in foil or a towel to insulate). Rapid cooling causes oiling.[1][3][2]

    • Once at room temp, move to a fridge (4°C) for 2 hours.

  • Collection:

    • Filter the white needles/crystals.[1][3]

    • Wash with cold water (do not wash with ethanol, you will lose yield).[3][2]

    • Dry under vacuum at 40°C.[1][3][2]

Why this works: The ethanol solvates the hydrophobic bromine/thiophene region, while the water forces the hydrophobic lattice to pack as the solubility limit is reached slowly.

Visualizing the Solubilization Mechanism

The diagram below illustrates the molecular transition from insoluble dimer to soluble species.

SolubilizationMechanismInsolubleInsoluble Dimer(DCM/Toluene)Stable LatticeSaltSoluble Salt(Ionic)Soluble in Water/MeOHInsoluble->SaltDeprotonationSolvatedSolvated Monomer(Dipole Shielded)Soluble in OrganicInsoluble->SolvatedH-Bond DisruptionBaseAdd Base(TEA/NaOH)PolarSolventAdd DMSO/DMF

Figure 2: Chemical pathways to solubilization.[1][3][2] The "Insoluble Dimer" must be converted to an Ionic Salt or a Solvated Monomer to achieve dissolution.

References

  • Dimerization of Carboxylic Acids: Tsioptsias, C., & Panayiotou, C. (2017).[3][2][6] Dimerization of Carboxylic Acids: An Equation of State Approach. The Journal of Physical Chemistry B. Link[3]

  • Recrystallization Protocols: ChemicalBook. (2024).[1][3][2] 3-Bromothiophene-2-carboxylic acid Properties and Purification. Link

  • Solvent Effects in Cross-Coupling: Zhao, H., et al. (2015).[3][2] Practical Ligand-Enabled C-H Halogenation of (Hetero)Benzoic Acids. Journal of the American Chemical Society.[3][7] Link[2]

  • Acidity and pKa Data: National Institutes of Health (NIH).[1][3][2] (2025).[1][3][2][7][8][9] 5-Bromothiophene-2-carboxylic acid - PubChem Compound Summary. Link

  • Water-Enhanced Solubility: Starr, J. N. (1995).[1][3][2] Water-enhanced solubility of carboxylic acids in organic solvents and its applications. University of California, Berkeley.[3][2] Link

minimizing side reactions in formylation of bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support hub for researchers working with bromothiophenes. It prioritizes the distinction between retaining the bromine atom (functionalization) and losing it (exchange), which is the most common source of error in this chemistry.

Topic: Minimizing Side Reactions (Debromination, Scrambling, Polymerization) Audience: Synthetic Chemists & Process Development Scientists

Diagnostic & Decision Matrix

"Which method should I use?" The choice of reagent dictates the fate of the bromine atom. Use this logic flow to select the correct protocol.

DecisionMatrix Figure 1: Decision matrix for selecting the formylation strategy based on bromine retention and substrate sensitivity. Start START: Formylation Goal Q1 Must the Bromine atom be RETAINED? Start->Q1 Retain YES: Functionalization (C-H to C-CHO) Q1->Retain Keep Br Remove NO: Exchange (C-Br to C-CHO) Q1->Remove Replace Br Q2 Is the substrate acid-sensitive? Retain->Q2 Method_Knochel RECOMMENDED: Knochel-Hauser Base (TMPMgCl·LiCl) Prevents Halogen Dance Q2->Method_Knochel Yes (Avoid Acid) Method_VH Method: Vilsmeier-Haack (POCl3/DMF) Q2->Method_VH No (Acid OK) Method_Exchange Method: Halogen-Metal Exchange (n-BuLi or iPrMgCl·LiCl + DMF) Remove->Method_Exchange Method_LDA Legacy Method: LDA/LiTMP (Requires T < -78°C) Method_Knochel->Method_LDA Alternative if Mg unavailable

Critical Issue: The "Halogen Dance" (Scrambling)

Symptom: You attempted to formylate 2-bromothiophene using LDA, but NMR shows a mixture of 2,3-dibromothiophene, 2,5-dibromothiophene, and debrominated products.

Root Cause: The "Halogen Dance" (HD) is a base-catalyzed halogen migration.[1] It is thermodynamically driven.[1] When a base (like LDA) deprotonates the thiophene ring, the resulting thienyl anion can attack the bromine atom of a neutral starting molecule, transferring the halogen and generating a new, more stable anion.

Mechanism of Failure

The reaction shifts from Kinetic Control (deprotonation) to Thermodynamic Control (rearrangement) if the temperature is too high or reaction time too long.

HalogenDance Figure 2: The Halogen Dance mechanism. Kinetic lithiation (yellow) degrades into thermodynamic scrambling (red) if T > -78°C. Substrate 3-Bromothiophene Kinetic 2-Lithio-3-bromothiophene (Kinetic Product) Substrate->Kinetic Deprotonation (-78°C) Base LDA (Base) Base->Substrate Transition Bridged Bromine Transition State Kinetic->Transition Attack on neutral substrate Scrambled 2,5-Dibromothiophene + De-brominated species Transition->Scrambled Halogen Migration (Thermodynamic Sink)

Prevention Strategy:

  • Temperature Lock: Never allow the reaction to rise above -78°C before quenching if using Li-bases.

  • Switch Metal: Use Magnesium (Knochel-Hauser base). The C-Mg bond is more covalent and less prone to the intermolecular attack that drives the dance.

Experimental Protocols

Protocol A: The Modern Standard (Knochel-Hauser Base)

Best for: Retaining Bromine, preventing scrambling, and mild conditions. Reagent: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex).[2][3]

Why this works: Unlike n-BuLi (which attacks Br) or LDA (which allows scrambling), TMPMgCl·LiCl is a non-nucleophilic base that operates at higher temperatures (0°C to RT) without triggering the halogen dance [1, 2].

Step-by-Step:

  • Preparation: Flame-dry a flask under Argon.

  • Reagent: Add 3-bromothiophene (1.0 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C (Note: Cryogenic -78°C is often unnecessary with this base, but check specific substrate).

  • Addition: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene) dropwise.

    • Observation: The bulky TMP base removes the proton at C2 (for 3-bromo) or C5 (for 2-bromo).

  • Incubation: Stir at 0°C for 30–60 mins.

  • Quench: Add DMF (1.5 equiv) dropwise.

  • Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.

Protocol B: Vilsmeier-Haack (The Acidic Route)

Best for: Robust substrates; specific regioselectivity (e.g., 2-bromo --> 5-formyl). Risk: Polymerization (black tars) due to acid sensitivity of thiophenes.

Step-by-Step:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (2.0 equiv) to 0°C.

    • Add POCl3 (1.1 equiv) dropwise. Caution: Exothermic.

    • Stir 15 mins until a white precipitate/slurry (chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve 2-bromothiophene in DCE (Dichloroethane) or DMF.

    • Add slowly to the Vilsmeier reagent at 0°C.

  • Heating (The Danger Zone):

    • Warm to RT or mild heat (40-60°C).

    • Critical Control: Monitor by TLC.[1] Do not overheat, or the thiophene will polymerize.

  • Hydrolysis:

    • Pour mixture into ice/sodium acetate (aq). Neutralization is key to preventing tar formation.

Troubleshooting & FAQs

Q1: Why did I lose my bromine atom?

Diagnosis: You likely used n-BuLi or t-BuLi .[4] Explanation: Alkyl-lithiums are nucleophiles. They attack the bromine atom (Lithium-Halogen Exchange) much faster than they deprotonate the ring carbon. Solution:

  • If you must use Lithium bases, use LDA or LiTMP (non-nucleophilic bases).

  • Table 1: Base Selection Guide

ReagentPrimary ActionOutcome on Bromothiophene
n-BuLi Li-Hal ExchangeDebromination (Br replaced by Li)
t-BuLi Li-Hal ExchangeDebromination (Very fast exchange)
LDA DeprotonationRetains Br (Risk of Halogen Dance if T > -78°C)
TMPMgCl·LiCl DeprotonationRetains Br (Stable, no Halogen Dance)
Q2: My Vilsmeier reaction turned into a black solid. What happened?

Diagnosis: Acid-catalyzed polymerization.[5] Explanation: Thiophenes are electron-rich.[6][7] In the presence of strong acid (generated by POCl3 + trace water), they undergo cationic polymerization. Fix:

  • Dry Solvents: Ensure DMF is anhydrous. Water + POCl3 = H3PO4/HCl (Strong Acid).

  • Buffer: Quench into Sodium Acetate or NaHCO3, not just water.

  • Temperature: Do not exceed 60°C.

Q3: How do I distinguish between the "Halogen Dance" product and the correct product?

Diagnosis: Regioisomer confusion. Test: 1H NMR coupling constants.

  • Correct (2-formyl-3-bromo): Doublet (J ~5.0 Hz) for H4/H5 coupling.

  • Scrambled (2-formyl-4-bromo): Meta-coupling (J ~1.5 Hz) or singlets depending on substitution.

  • Scrambled (2,5-dibromo): Singlet (if symmetric) or distinct shift.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[8][9][10] Angewandte Chemie International Edition.

  • Clososki, G. C., Rohbogner, C. J., & Knochel, P. (2007). Direct Magnesiation of Polyfunctionalized Arenes and Heteroarenes Using TMPMgCl[3][8]·LiCl. Angewandte Chemie International Edition.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanforth, S. P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[11] The Vilsmeier–Haack Reaction (Review).[7][11][12] Comprehensive Organic Synthesis.

Sources

stability of 3-Bromo-5-formylthiophene-2-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability profile of 3-Bromo-5-formylthiophene-2-carboxylic acid under basic conditions. This document is structured for organic chemists and process development scientists encountering yield loss or degradation during synthesis and workup.

Compound: 3-Bromo-5-formylthiophene-2-carboxylic acid CAS (Analogous): 7311-64-0 (Core Acid), 37815-79-5 (Isomer Reference) Topic: Stability & Degradation Mechanisms in Basic Media[1]

Part 1: Critical Alert – The "Cannizzaro Trap"

Executive Summary: While 3-Bromo-5-formylthiophene-2-carboxylic acid exists as a stable carboxylate salt in mild basic aqueous solutions (pH 8–10), it is highly unstable in strong alkaline environments (pH >12) or under prolonged exposure to hydroxide.[1]

The primary failure mode is not decarboxylation or debromination, but rather the Cannizzaro Reaction at the C5-formyl group.[1] Because this molecule lacks enolizable


-protons (the aldehyde is attached directly to the aromatic thiophene ring), it undergoes base-induced disproportionation, destroying your starting material.[1]
Stability Matrix
ConditionStability RatingPredicted Outcome
Dilute Base (NaHCO₃, <1h, 0°C) Stable Forms carboxylate salt; reversible upon acidification.[1]
Strong Base (NaOH/KOH, >1h, RT) ⚠️ Risk Onset of Cannizzaro disproportionation (Alcohol + Diacid formation).[1]
Strong Base + Heat (>50°C) Critical Failure Rapid Cannizzaro; potential ring degradation (thiophene ring opening); polymerization (tarring).[1]
Nucleophilic Bases (Alkoxides) Critical Failure Esters/Ethers formation via nucleophilic attack; aldehyde degradation.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turned dark brown/black after adding NaOH. What happened?"

Diagnosis: Polymerization and Resinification.[1] Technical Insight: Thiophene aldehydes are electron-deficient aromatic systems.[1] In the presence of strong base, if the Cannizzaro reaction is slow (due to steric factors or solvent choice), the aldehyde group can undergo complex condensation reactions.[1] The "tar" is likely a mixture of poly-thiophene-methines formed via intermolecular attack.[1] Solution:

  • Immediate: Acidify to pH 3–4 to stop the reaction.

  • Prevention: Never add solid NaOH pellets directly to the solution.[1] Use dilute, pre-chilled NaOH (1M) and maintain internal temperature <5°C.[1]

Q2: "I see two new spots on TLC, but my bromine is still there. Where did the aldehyde go?"

Diagnosis: The Cannizzaro Disproportionation.[1][2][3][4] Technical Insight: You have converted your 5-formyl starting material into two byproducts:

  • The Alcohol: 3-Bromo-5-(hydroxymethyl)thiophene-2-carboxylic acid.[1]

  • The Diacid: 3-Bromothiophene-2,5-dicarboxylic acid.[1] Mechanism: The hydroxide ion attacks the aldehyde carbonyl (C5).[1][2][3] Since there is no

    
    -proton to remove (which would form an enolate), the tetrahedral intermediate transfers a hydride (
    
    
    
    ) to a second molecule of the aldehyde.[1] Verification: Check NMR. The aldehyde proton singlet (~9.8–10.0 ppm) will vanish, replaced by a methylene singlet (~4.5 ppm, alcohol) and a lack of protons in the downfield region (diacid).[1]
Q3: "Will the bromine atom at C3 fall off (hydrolyze) in base?"

Diagnosis: Unlikely under standard conditions.[1] Technical Insight: Nucleophilic Aromatic Substitution (


) on thiophenes is difficult without strong electron-withdrawing groups (EWG) or metal catalysis.[1] While the C2-carboxylate and C5-aldehyde are EWGs, the formation of the carboxylate anion (

) at C2 renders the ring electron-rich, electrostatically repelling the incoming hydroxide nucleophile.[1] Exception: If you use sodium methoxide or other alkoxides in non-polar solvents, you risk displacing the bromine, but in aqueous hydroxide, the Br is kinetically stable compared to the aldehyde.[1]

Part 3: Mechanistic Visualization

The following diagram details the degradation pathway. The Red Path represents the primary failure mode (Cannizzaro), while the Green Path represents the desired reversible salt formation.[1]

G Start 3-Bromo-5-formylthiophene-2-carboxylic acid (Starting Material) Base Addition of Base (OH-) Start->Base Salt Carboxylate Salt (Stable at < 10°C) Base->Salt Fast, Reversible Tetra Tetrahedral Intermediate (C5 Attack) Salt->Tetra Excess Base / Heat (Nucleophilic Attack on CHO) Recover Acidification (H+) Recovery of SM Salt->Recover pH < 4 Hydride Hydride Transfer (Disproportionation) Tetra->Hydride Rate Limiting Step Alcohol Byproduct A: 3-Bromo-5-(hydroxymethyl) thiophene-2-carboxylic acid Hydride->Alcohol Reduction Diacid Byproduct B: 3-Bromothiophene- 2,5-dicarboxylic acid Hydride->Diacid Oxidation

Caption: Figure 1. Divergent pathways in basic media.[1] Green indicates safe salt formation; Red indicates irreversible Cannizzaro degradation.[1]

Part 4: Recommended Operational Protocol

To handle this compound under basic conditions (e.g., during saponification of an ester precursor or extraction), follow this Self-Validating System :

Temperature Control (The "Ice Rule")
  • Requirement: All basic manipulations must occur at 0°C to 5°C .

  • Reasoning: The activation energy (

    
    ) for the Cannizzaro hydride transfer is significantly higher than that of proton deprotonation.[1] Low temperature kinetically inhibits the degradation while allowing salt formation.
    
Base Selection
  • Preferred: Saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1]
  • Avoid: Sodium Hydroxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) unless absolutely necessary for ester hydrolysis.[1]
  • Why: Carbonates are strong enough to deprotonate the carboxylic acid (

    
    ) but generally too weak to generate the high concentration of 
    
    
    
    required to initiate the Cannizzaro attack on the aldehyde.
The "Flash Workup" Technique

If strong base is required (e.g., to hydrolyze a methyl ester at C2):

  • Dissolve precursor in THF/Water (1:1).[1]

  • Cool to 0°C.

  • Add LiOH (Lithium Hydroxide) – LiOH is milder and less nucleophilic than NaOH.[1]

  • Monitor by TLC every 15 minutes.

  • Quench immediately upon disappearance of starting ester by pouring into a stirred mixture of Ethyl Acetate and dilute HCl (pH 2). Do not let the basic solution sit overnight.

References

  • Campaigne, E. (1962).[1] Thiophenes and their Selenium and Tellurium Analogs. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Detailed analysis of thiophene aldehyde reactivity and the lack of enolization).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General mechanisms for nucleophilic attack on electron-deficient heterocycles).[1]

  • Gronowitz, S. (1991).[1] Thiophene and Its Derivatives. Wiley.[1] (Authoritative source on halothiophene stability and decarboxylation risks).

  • Blanchard, et al. (2008).[1] Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Patent WO2008115912A1.[1] (Demonstrates handling of similar bromothiophene carboxylic acids in basic hydrolysis steps).

  • PubChem. 3-Bromothiophene-2-carboxylic acid.[1] National Library of Medicine.[1] (Physicochemical properties and dissociation constants).[1]

Sources

Technical Support Center: Purification of Brominated Formylthiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 3-bromo and 4-bromo isomers of formylthiophene carboxylic acid. Document ID: TSC-CHEM-BTFC-01 Last Updated: March 1, 2026 Status: Active

Diagnostic & Decision Matrix

Before initiating a separation protocol, you must characterize your crude mixture. The separation strategy depends entirely on the scale and the initial ratio of isomers.

Quick Diagnostic Checklist
  • Crude Purity: Is the target isomer >70% of the mixture? (Check via 1H NMR).

  • Scale: Are you processing <5g (analytical/early stage) or >50g (process development)?

  • Physical State: Is the crude a solid or a viscous oil?

Workflow Decision Tree

Use the following logic to select your purification route.

SeparationWorkflow Start Crude Mixture Analysis CheckScale Scale Check Start->CheckScale CheckPurity Target Isomer Ratio CheckScale->CheckPurity > 5 grams Chrom Method C: Reverse Phase HPLC (Low Scale, High Purity Req) CheckScale->Chrom < 5 grams Recryst Method A: Fractional Crystallization (High Scale, >70% Purity) CheckPurity->Recryst Target > 70% pHSwing Method B: pH-Swing Extraction (Med Scale, <70% Purity) CheckPurity->pHSwing Target < 70% Deriv Method D: Derivatization (Esterification) (Difficult Separation) Recryst->Deriv Fails/Oiling Out pHSwing->Recryst Enriched to >70%

Figure 1: Decision matrix for selecting the optimal purification methodology based on scale and initial purity.

Method A: Fractional Crystallization (The "Workhorse")

Best For: Scale >5g, Initial Purity >70%. Principle: 3-bromo and 4-bromo isomers possess distinct crystal lattice energies. The 3-bromo isomer, often being more sterically crowded (ortho-like positioning relative to the sulfur or functional groups), typically exhibits higher solubility and a lower melting point than the 4-bromo isomer.

Solvent System Selection

We recommend a binary solvent system . Single solvents often lead to "oiling out" with thiophene derivatives.

Solvent SystemRatio (v/v)Application Note
Ethanol / Water 4:1 to 1:1Standard. Best for carboxylic acids. Dissolve in hot EtOH, add warm water until turbid.
Toluene / Hexane 1:2Alternative. Good if the aldehyde is sensitive to hydration/acetal formation.
Acetic Acid / Water 3:1Aggressive. Use for highly insoluble isomers.
Step-by-Step Protocol
  • Dissolution: Place crude solid in a flask. Add the good solvent (e.g., Ethanol) and heat to reflux. Add just enough solvent to dissolve the solid.

  • Filtration: Perform a hot filtration if insoluble black tar (polymerized thiophene) is present.

  • Nucleation: Remove from heat. While still hot, add the anti-solvent (e.g., Water) dropwise until the solution turns slightly cloudy (turbid).

  • Re-solubilization: Add a few drops of the good solvent to clear the turbidity.

  • Controlled Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Rapid cooling traps impurities.

  • Harvest: Filter the crystals. Wash with a cold mixture of the solvent system (e.g., 1:1 EtOH/Water).

Critical Troubleshooting:

  • Issue: The product oils out (forms a liquid blob) instead of crystallizing.

  • Fix: This is common with thiophenes. Re-heat to dissolve the oil. Scratch the glass vigorously with a glass rod to induce nucleation. If that fails, add a "seed crystal" of the pure isomer if available.

Method B: pH-Swing Extraction (pKa Exploitation)

Best For: Enriching low-purity mixtures (<70%) before crystallization. Principle: The position of the electron-withdrawing bromine atom relative to the carboxylic acid affects the pKa.

  • 3-Bromo (Ortho-like): Closer to -COOH. Inductive effect lowers pKa (more acidic).

  • 4-Bromo (Meta-like): Further from -COOH. Higher pKa (less acidic).

Protocol
  • Dissolve: Dissolve the crude mixture in 1M NaOH (10 mL per gram). Both isomers will form soluble carboxylate salts.

  • Wash: Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities (decarboxylated byproducts).

  • Selective Precipitation:

    • Slowly add 1M HCl dropwise while monitoring pH.

    • The weaker acid (4-bromo isomer) will typically precipitate first (at higher pH, e.g., pH 4-5).

    • The stronger acid (3-bromo isomer) will remain in solution longer and precipitate at lower pH (e.g., pH 2-3).

  • Fractionation: Filter the first precipitate. Then continue acidifying the filtrate to collect the second fraction. Analyze both by NMR.

Method C: Reverse Phase HPLC (The "Polisher")

Best For: Analytical purity (>99%) or small scale (<1g). Stationary Phase: C18 (Octadecylsilane). Mobile Phase: Water / Acetonitrile (ACN) with Acid Modifier .

Why an Acid Modifier? You must suppress the ionization of the carboxylic acid. Without acid, the -COOH group will dissociate into -COO⁻, causing peak tailing and poor resolution.

Recommended Gradient
  • Buffer A: Water + 0.1% Formic Acid (or 0.1% Trifluoroacetic acid).

  • Buffer B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Buffer BFlow Rate (mL/min)
0.051.0
20.0951.0
25.0951.0
26.051.0

Visualizing the Separation Logic:

HPLC_Logic cluster_conditions Mobile Phase Conditions Analyte Bromothiophene Carboxylic Acid NoAcid No Acid Modifier (pH > pKa) Analyte->NoAcid WithAcid With 0.1% Formic Acid (pH < pKa) Analyte->WithAcid ResultBad Ionized (-COO⁻) Polarity Increases Result: Peak Tailing / Co-elution NoAcid->ResultBad ResultGood Neutral (-COOH) Hydrophobic Interaction Result: Sharp Peaks / Separation WithAcid->ResultGood

Figure 2: Impact of mobile phase pH on the chromatographic resolution of carboxylic acids.

Frequently Asked Questions (FAQs)

Q: My NMR shows a mixture, but I can't tell which isomer is which. How do I assign them? A: Look at the aromatic protons on the thiophene ring.

  • 3-Bromo isomer: The remaining proton is at position 4 or 5. If the proton is adjacent to the sulfur (position 5), it typically appears further downfield (higher ppm, ~7.5-7.7 ppm) due to the electronegativity of Sulfur.

  • 4-Bromo isomer: The proton at position 3 (between Formyl and Bromo) or position 5 will have different coupling constants.

  • Definitive Test: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. If you see a correlation between the aldehyde proton (-CHO) and the ring proton, they are spatially close (ortho).

Q: The aldehyde group seems unstable during recrystallization. What is happening? A: In alcoholic solvents (Methanol/Ethanol) with trace acid (from your product), the aldehyde can form a hemiacetal or acetal .

  • Solution: Switch to a non-nucleophilic solvent system like Acetonitrile/Water or Toluene/Heptane . Avoid alcohols if you see new peaks in the NMR aliphatic region (~3-4 ppm).

Q: I cannot separate them by crystallization or acid-base wash. What is the "Nuclear Option"? A: Derivatize to separate.

  • Esterify the carboxylic acid (e.g., using Methyl Iodide/K2CO3 in DMF). Esters are much easier to separate on Silica Gel Flash Chromatography than free acids.

  • Separate the esters.

  • Hydrolyze the pure ester back to the acid using LiOH in THF/Water.

References

  • Gronowitz, S. (1959).[1] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048.

  • Kütt, A., et al. (2018).[2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(35), 3738-3748.

  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[2][3] Synth., 95, 289-306. (Demonstrates fractional crystallization of brominated aromatic acids).

  • Royal Society of Chemistry. (2017).[4] "Synthesis of 5-bromothiophene-3-carboxylic acid." Supplemental Info for Polymer Chemistry. (Details acetic acid/water recrystallization).

Sources

Technical Support Center: Carboxylic Acid Protection Strategies During Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with formylation reactions—such as the Vilsmeier-Haack—on substrates containing free carboxylic acids. This guide synthesizes mechanistic causality, orthogonal protecting group (PG) strategies, and field-proven protocols to ensure your target molecules survive these harsh conditions.

Diagnostic Decision Tree: Selecting the Orthogonal Protecting Group

Choosing the right protecting group is an exercise in orthogonality. You must select a group that survives the highly electrophilic formylation conditions but can be removed later without destroying the newly installed, highly sensitive formyl (-CHO) group[1].

PG_Workflow Start Substrate with -COOH Target: Formylation AcidSens Is the substrate or product highly acid-sensitive? Start->AcidSens tBu Protect as tert-Butyl Ester (Isobutylene / H2SO4) AcidSens->tBu No Bn Protect as Benzyl Ester (BnBr / K2CO3) AcidSens->Bn Yes VH Vilsmeier-Haack Formylation (POCl3 / DMF) tBu->VH Bn->VH Deprot_tBu Deprotection: TFA / DCM (Preserves -CHO) VH->Deprot_tBu If t-Bu used Deprot_Bn Deprotection: H2, Pd/BaSO4 (Prevents -CHO reduction) VH->Deprot_Bn If Bn used Final Formylated Carboxylic Acid (-CHO and -COOH intact) Deprot_tBu->Final Deprot_Bn->Final

Decision logic for carboxylic acid protecting group selection during formylation.

Frequently Asked Questions (FAQs)

Q: Why does the Vilsmeier-Haack reagent destroy my free carboxylic acid? A: The Vilsmeier-Haack reagent is a highly electrophilic chloromethyliminium salt generated from POCl₃ and DMF. While its primary role is to attack electron-rich aromatic rings to install a formyl group, it is also a potent activating agent for oxygen nucleophiles. If a free carboxylic acid is present, the iminium salt reacts directly with the carboxylate oxygen. This intermediate rapidly collapses to form an acyl chloride, releasing DMF[2]. The resulting acyl chloride is highly reactive and can undergo unwanted Friedel-Crafts self-acylation, ketene formation, or uncontrolled hydrolysis during aqueous workup, completely degrading your starting material.

Q: I used a methyl ester to protect my acid, and formylation worked perfectly. But during deprotection, my product degraded. Why? A: Methyl esters are robust against Vilsmeier conditions, but their removal requires harsh saponification (e.g., NaOH or LiOH in aqueous THF). The newly installed formyl group (-CHO) is highly sensitive to strong bases. Under these conditions, the aldehyde can undergo the Cannizzaro reaction (disproportionating into a carboxylic acid and an alcohol) or unwanted Aldol condensations if alpha-protons are present on your molecule. You must choose a protecting group with an orthogonal deprotection mechanism[1].

Q: Why is the tert-butyl (t-Bu) ester considered the "gold standard" for this specific workflow? A: Orthogonality. The t-Bu ester is sterically hindered, making it completely stable to the electrophilic and acidic conditions of the Vilsmeier-Haack reaction. More importantly, it is cleaved via an SN1 mechanism using an anhydrous strong acid (Trifluoroacetic acid, TFA)[3]. Because aldehydes are completely stable to TFA, the t-Bu group can be cleanly removed without touching the newly formed formyl group.

Quantitative Comparison of Protecting Groups

To facilitate experimental design, use the following quantitative matrix to evaluate the compatibility of various protecting groups with formylation workflows.

Protecting GroupInstallation Yield (Avg)Stability to Vilsmeier (POCl₃/DMF)Deprotection ConditionsDeprotection Time/TempAldehyde Survival Rate
tert-Butyl (t-Bu) 85–95%Excellent (Stable up to 120°C)TFA / DCM (1:1 v/v)1–2 hours @ 25°C>98% (Highly Orthogonal)
Benzyl (Bn) 90–98%Excellent (Stable up to 120°C)H₂, Pd/BaSO₄ (1 atm)4–6 hours @ 25°C~80% (Risk of over-reduction)
Methyl (Me) >95%Excellent (Stable up to 120°C)LiOH (3 eq), THF/H₂O2–4 hours @ 25°C<40% (Aldol/Cannizzaro side reactions)
PMB 80–90%Moderate (Acid-sensitive over time)DDQ (1.5 eq), DCM/H₂O1–3 hours @ 25°C~85% (Oxidative side reactions possible)

Self-Validating Experimental Protocols

The following step-by-step methodologies utilize the tert-butyl ester strategy, ensuring a self-validating system where each step provides immediate visual or analytical feedback.

Protocol 1: Carboxylic Acid Protection (tert-Butyl Esterification)
  • Preparation : Dissolve the carboxylic acid substrate (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a heavy-walled pressure flask.

  • Catalysis : Add a catalytic amount of concentrated H₂SO₄ (0.5 mmol).

  • Reagent Addition : Cool the flask to -78°C using a dry ice/acetone bath. Condense isobutylene gas (~10 mL) directly into the reaction mixture.

  • Reaction : Seal the flask tightly and allow it to warm to room temperature. Stir for 12 hours.

  • Quench & Workup : Cool the flask back to -78°C before carefully opening. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint : Monitor conversion via TLC. The product will migrate significantly higher (less polar) than the starting acid. IR spectroscopy must show the complete disappearance of the broad -OH stretch (3300–2500 cm⁻¹) and the emergence of a sharp ester C=O stretch (~1730 cm⁻¹).

Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation : In an oven-dried flask under inert atmosphere (N₂), cool anhydrous DMF (30 mmol) to 0°C. Dropwise add POCl₃ (12 mmol) over 10 minutes. Stir for 30 minutes at 0°C until the chloromethyliminium salt forms (solution turns pale yellow and viscous).

  • Substrate Addition : Dissolve the tert-butyl protected substrate (10 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) and add it dropwise to the Vilsmeier reagent.

  • Formylation : Heat the reaction mixture to 80°C for 4–6 hours[4].

  • Hydrolysis & Workup : Cool to 0°C and carefully quench with crushed ice and saturated aqueous sodium acetate (NaOAc) to hydrolyze the iminium intermediate. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Self-Validation Checkpoint : The reaction mixture will undergo a distinct color change (often deep orange/red) during heating. Post-workup, spot the product on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the successful installation of the aldehyde. ¹H NMR will reveal a new diagnostic singlet between 9.5–10.5 ppm.

Protocol 3: Orthogonal Deprotection (Preserving the Aldehyde)
  • Preparation : Dissolve the formylated tert-butyl ester (5 mmol) in anhydrous DCM (10 mL) and cool to 0°C.

  • Acidic Cleavage : Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

  • Reaction : Remove the ice bath and stir at room temperature for 1–2 hours.

  • Workup : Concentrate the mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 10 mL) to remove trace TFA, yielding the pure formylated carboxylic acid.

Self-Validation Checkpoint : Upon addition of TFA, immediate evolution of isobutylene gas (bubbling) will occur. The reaction is complete when bubbling ceases. TLC will show the product returning to a baseline/highly polar spot (free acid) that still positively stains with 2,4-DNP, proving the aldehyde survived the deprotection.

Troubleshooting Guide: Common Failure Modes

SymptomMechanistic CauseCorrective Action
Complete degradation during Vilsmeier-Haack Incomplete protection of the carboxylic acid. The Vilsmeier reagent (POCl₃/DMF) reacted with the free -COOH to form a highly reactive acyl chloride, leading to uncontrolled polymerization[2].Ensure 100% conversion during the esterification step. Run an IR to confirm the absolute absence of a free -OH stretch before proceeding to formylation.
Aldehyde reduced to alcohol during deprotection Over-reduction during benzyl ester hydrogenolysis (H₂ / Pd-C). Aromatic aldehydes are susceptible to catalytic hydrogenation.Switch to a poisoned catalyst (e.g., Pd/BaSO₄) to reduce catalytic activity, or abandon the benzyl strategy and use the t-Bu ester / TFA orthogonal workflow.
Poor formylation yield (Starting material recovered) The substrate is too electron-deficient. The ester protecting group exerts an electron-withdrawing effect, deactivating the aromatic ring toward electrophilic attack.Increase the reaction temperature to 90°C or switch the solvent to neat DMF. Ensure the aromatic ring has compensating electron-donating groups (e.g., -OMe, -OH)[4].
Product degrades during methyl ester deprotection Basic hydrolysis (saponification) was used. The newly installed formyl group (-CHO) underwent a Cannizzaro reaction or Aldol condensation under the strongly basic conditions (LiOH/NaOH).Methyl esters are fundamentally incompatible with formylated products due to their deprotection conditions. Switch to a tert-butyl ester[1].

References

Sources

Validation & Comparative

Comparative Guide: Optimizing Mass Spectrometry Strategies for Brominated Thiophene Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Brominated thiophene acids (e.g., 3-bromo-2-thiophenecarboxylic acid) are critical scaffolds in the synthesis of pharmaceuticals (such as thrombopoietin receptor agonists) and organic semiconductors. However, their analysis presents a dichotomy: they are too polar for direct Gas Chromatography (GC) without derivatization, yet their small size often leads to poor fragmentation in standard Electrospray Ionization (ESI) Liquid Chromatography (LC) workflows.

This guide objectively compares the two dominant analytical workflows—Derivatization-GC-EI-MS versus Direct LC-ESI-MS/MS —providing the mechanistic insights required to select the correct method for structural elucidation versus high-throughput quantification.

The Isotopic Signature: The Bromine Baseline

Before comparing ionization methods, the analyst must validate the presence of bromine. Unlike standard organic acids, brominated thiophenes possess a distinct isotopic fingerprint due to the natural abundance of


 (50.69%) and 

(49.31%).
  • Mono-brominated: 1:1 doublet intensity (

    
     and 
    
    
    
    ).
  • Di-brominated: 1:2:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ).

Expert Insight: Do not confuse the


 isotope contribution (4.2% at 

) with the bromine signature. In brominated thiophenes, the bromine doublet overwhelms the sulfur signal, but accurate mass measurement (HRMS) can resolve the mass defect difference (Br

-80 mDa defect vs S

-22 mDa).

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS[1][2]

Method A: Derivatization + Electron Ionization (GC-EI-MS)

Best For: Structural elucidation, library matching, and isomer differentiation.

  • The Challenge: Thiophene carboxylic acids are thermally unstable and prone to decarboxylation in the GC injector port. Direct injection yields erratic peaks.

  • The Protocol: Mandatory derivatization to methyl esters (using

    
     or TMS-diazomethane) or trimethylsilyl (TMS) esters (using BSTFA).
    
  • Performance:

    • Fragmentation: High energy (70 eV) yields rich structural data.

    • Mechanism: Formation of radical cations (

      
      ).
      
    • Key Fragments:

      
      -cleavage (loss of 
      
      
      
      for methyl esters), loss of
      
      
      , and ring opening.
Method B: Direct Electrospray Ionization (LC-ESI-MS/MS)

Best For: High-throughput screening, impurity profiling, and thermally labile isomers.

  • The Challenge: In positive mode, thiophenes protonate poorly.

  • The Protocol: Negative Ion Mode (

    
    ).
    
  • Performance:

    • Fragmentation: Soft ionization yields primarily the molecular ion

      
      .
      
    • Mechanism: Collision-Induced Dissociation (CID) is required to generate fragments.

    • Key Fragments: Dominant decarboxylation (

      
      ).
      
Data Comparison Table
FeatureMethod A: GC-EI-MS (Derivatized)Method B: LC-ESI-MS (Direct Negative)
Sample Prep High (Requires Silylation/Methylation)Low (Dilute & Shoot)
Thermal Stability Risk of degradation before ionizationExcellent (Room temp ionization)
Structural Info High: Rich fingerprint for isomer IDMedium: Requires MS/MS optimization
Sensitivity Good (Nanogram range)Excellent (Picogram range for acids)
Key Artifacts Incomplete derivatization peaksAdducts (

)

Fragmentation Mechanisms (The Science)

Understanding the causality of fragmentation allows you to predict spectral behavior.

Pathway A: Electron Ionization (Radical Cation Physics)

In EI (70 eV), the derivatized ester (e.g., Methyl 3-bromo-2-thiophenecarboxylate) ionizes to a radical cation.

  • 
    -Cleavage:  Loss of the alkoxy group (
    
    
    
    , 31 Da) to form the acylium ion.
  • C-Br Cleavage: Homolytic cleavage of the C-Br bond is competitive, especially if the bromine is at the 3-position (ortho to carbonyl), driven by relief of steric strain.

Pathway B: ESI Negative Mode (Anion Physics)

In ESI(-), the deprotonated acid (


) is the parent.
  • Decarboxylation: Upon collision (CID), the carboxylate group leaves as neutral

    
     (44 Da).
    
  • Thienyl Anion Stability: The resulting bromothienyl anion is surprisingly stable. Further energy is required to eject

    
    .
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the divergent pathways between the two methods for a generic Bromothiophene Acid.

FragmentationPathways Parent Bromothiophene Acid (Analyte) Deriv Derivatization (Methyl Ester) Parent->Deriv Method A ESI_Ion ESI(-) Ionization ([M-H]- Anion) Parent->ESI_Ion Method B EI_Ion EI Ionization (M+• Radical Cation) Deriv->EI_Ion 70 eV Alpha Fragment: [M-OCH3]+ (Acylium Ion) EI_Ion->Alpha - •OCH3 (31 Da) LossBr Fragment: [M-Br]+ (Dehalogenation) EI_Ion->LossBr - •Br (79/81 Da) Decarb Fragment: [M-H-CO2]- (Thienyl Anion) ESI_Ion->Decarb CID (-44 Da) Bromide Fragment: Br- (m/z 79/81) Decarb->Bromide High Energy

Caption: Divergent fragmentation pathways: EI favors radical cleavage (Method A), while ESI favors decarboxylation (Method B).

Validated Experimental Protocols

Protocol A: TMS Derivatization for GC-MS

Use this for identifying positional isomers.

  • Preparation: Dissolve 1 mg of bromothiophene acid in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Critical: Ensure the vial is capped tight to prevent moisture ingress, which hydrolyzes TMS esters.

  • Analysis: Inject 1 µL (Split 20:1) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • QC Check: Look for the

    
     peak at Molecular Weight + 72 Da (TMS group replacement of H).
    
Protocol B: Direct ESI-MS/MS

Use this for purity checks and quantification.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH buffering). Note: Ammonium acetate often enhances ionization in negative mode for thiophenes.

  • Infusion: Direct infusion at 10 µL/min into the source.

  • Source Parameters:

    • Polarity: Negative (ESI-)

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge)

    • Desolvation Temp: 350°C

  • MS/MS Optimization:

    • Isolate the

      
       parent (e.g., m/z 205/207 for bromo-thiophene carboxylic acid).
      
    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Success Criteria: Observe the transition from Parent ->

      
       (Loss of 
      
      
      
      ).

References

  • NIST Mass Spectrometry Data Center. Thiophene-2-carboxylic acid, 3-bromo-. National Institute of Standards and Technology. Available at: [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds.[1] Journal of Chromatography A. (Discusses fragmentation rules for thiophenes).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[2] Springer.[2] (Source for EI vs ESI mechanisms).

Sources

comparing reactivity of 3-bromo vs 5-bromo thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-bromothiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid , focusing on their divergent reactivity profiles in drug discovery and organic synthesis.

Executive Summary

While these two isomers appear structurally similar, they exhibit drastically different reactivity profiles due to the interplay of electronic positioning (α vs. β) and steric environment (ortho vs. para) .

  • 5-Bromothiophene-2-carboxylic acid: The "Workhorse." Highly reactive in Pd-catalyzed couplings due to the electronic activation of the α-position and lack of steric hindrance. It behaves similarly to a para-substituted benzoic acid.

  • 3-Bromothiophene-2-carboxylic acid: The "Challenger." Significantly less reactive due to the β-position of the halogen and severe steric hindrance from the adjacent carboxylic acid. It requires specialized ligands (e.g., Buchwald-type) and harsher conditions, behaving similarly to an ortho-substituted benzoic acid.

Electronic & Structural Analysis[1][2]

The thiophene ring is not uniform; the sulfur atom creates distinct electronic zones. The carboxylic acid at the C2 position further polarizes the ring.

Feature5-Bromo-2-Carboxylic Acid 3-Bromo-2-Carboxylic Acid
Position Type Alpha (

, C5)
Beta (

, C3)
Electronic Effect Activated. The C5 position is electronically enriched by the sulfur lone pair (resonance), facilitating oxidative addition.Deactivated. The C3 position is less electron-rich and does not benefit from the same degree of resonance stabilization.
Steric Environment Unencumbered. The bromine is remote (para-like) from the carboxylic acid.Hindered. The bromine is adjacent (ortho-like) to the carboxylic acid, creating significant steric clash.
Coordination Minimal interaction between COOH and Br.Potential for "ortho-effect" coordination, but primarily steric blocking of the metal center.
Visualizing the Reactivity Landscape

ReactivityLandscape cluster_0 5-Bromo Isomer (High Reactivity) cluster_1 3-Bromo Isomer (Low Reactivity) S5 Sulfur Atom C2_5 C2-COOH (EWG) S5->C2_5 Inductive C5 C5-Br (Alpha Position) S5->C5 Resonance Donation S3 Sulfur Atom C2_3 C2-COOH (EWG) S3->C2_3 C3 C3-Br (Beta Position) C2_3->C3 STERIC BLOCK

Figure 1: Electronic and steric comparison. The green border indicates the accessible, activated C5 position. The red arrow highlights the steric clash at the C3 position.

Reactivity Module: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

This is the most common transformation for these substrates in medicinal chemistry.

The 5-Bromo Advantage

The C5-Br bond is weaker and more accessible. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ work excellently with mild bases (Na₂CO₃) and standard solvents (Dioxane/Water). Yields typically exceed 85%.[1][2]

The 3-Bromo Challenge

The C3-Br bond is sterically shielded by the carboxylic acid (or carboxylate salt). The oxidative addition step (


) is kinetically slow.
  • Problem: Standard catalysts often fail or result in low conversion (<30%) or protodehalogenation side products.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) that can facilitate oxidative addition despite the steric bulk.

Experimental Protocol: Head-to-Head Conditions
Protocol A: Standard Conditions (Ideal for 5-Bromo)
  • Substrate: 1.0 equiv (5-bromo isomer)

  • Boronic Acid: 1.2 equiv Aryl-B(OH)₂

  • Catalyst: 5 mol% Pd(PPh₃)₄

  • Base: 2.0 equiv Na₂CO₃ (2M aqueous)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Temp: 90°C, 4-12 hours.

  • Expected Outcome:

    • 5-Bromo: >90% Conversion.[1][2][3]

    • 3-Bromo: <40% Conversion (Sluggish).

Protocol B: Sterically Optimized Conditions (Required for 3-Bromo)
  • Substrate: 1.0 equiv (3-bromo isomer)

  • Boronic Acid: 1.5 equiv Aryl-B(OH)₂

  • Catalyst: 2-5 mol% Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-XPhos G3

  • Base: 3.0 equiv K₃PO₄ (Anhydrous or minimal water)

  • Solvent: Toluene/Water (10:1) or n-Butanol

  • Temp: 100-110°C, 12-24 hours.

  • Expected Outcome:

    • 5-Bromo: Quantitative (potentially with homocoupling side products).

    • 3-Bromo: >80% Conversion.[1][2][3]

Reactivity Module: Lithium-Halogen Exchange

Using organolithiums (n-BuLi or t-BuLi) reveals a critical competition between exchange (replacing Br with Li) and deprotonation (removing the acidic proton).

The "Dianion" Mechanism

Since the carboxylic acid proton (


) is far more acidic than any C-H or C-Br bond, the first equivalent of base always performs deprotonation.
  • Step 1: Formation of Lithium Carboxylate (COO-Li+).

  • Step 2 (Competition):

    • Exchange: Attack at Br to form C-Li.

    • Ortholithiation: Removal of a ring proton (Directed Metalation).

Key Insight: For 5-bromothiophene-2-carboxylic acid , the carboxylate directs lithiation to the C3 position (ortho). However, Li-Halogen exchange at C5 is also fast. In practice, t-BuLi favors rapid halogen exchange over deprotonation, generating the 5-lithio-2-carboxylate dianion , which can then be trapped with electrophiles.

LithiationPathways Start Bromothiophene Carboxylic Acid Step1 1.0 eq Base (n-BuLi) Deprotonation of COOH Start->Step1 Intermediate Lithium Carboxylate Salt (COO- Li+) Step1->Intermediate Step2_5 Add 2nd eq t-BuLi (Fast Kinetic Control) Intermediate->Step2_5 Result_5 5-Lithio-2-Carboxylate Dianion (Li-Halogen Exchange) Step2_5->Result_5 Major Pathway for 5-Br & 3-Br Electrophile Functionalized Product (e.g., Aldehyde, Ketone) Result_5->Electrophile Trapping (E+)

Figure 2: The Dianion Strategy. Two equivalents of base are mandatory. The first neutralizes the acid; the second effects the exchange.

Reactivity Module: Nucleophilic Aromatic Substitution ( )

Thiophenes are generally electron-rich and resistant to


 unless heavily activated (e.g., by Nitro groups). However, the carboxylic acid acts as a weak Electron Withdrawing Group (EWG).
  • 5-Bromo Isomer: The Br is in the

    
    -position  and conjugated (para-like) to the COOH. This allows resonance stabilization of the Meisenheimer complex. Under forcing conditions (Cu-catalysis or high heat with strong nucleophiles), substitution is possible.
    
  • 3-Bromo Isomer: The Br is in the

    
    -position . While inductive withdrawal from the adjacent COOH exists, the resonance stabilization is weaker, and steric hindrance blocks the nucleophile's approach. 
    
    
    
    is highly unfavorable for this isomer without copper mediation (Ullmann-type coupling).

Summary Comparison Table

Property5-Bromo-2-Carboxylic Acid3-Bromo-2-Carboxylic Acid
Suzuki Coupling Rate Fast (Standard Conditions)Slow (Requires SPhos/XPhos)
Steric Hindrance LowHigh (Ortho-effect)
Li-Halogen Exchange Forms 5-Li species readilyForms 3-Li species readily

Potential
Moderate (Activated

-position)
Poor (Deactivated

-position)
Decarboxylation Risk Moderate (at >150°C)High (Protodecarboxylation facilitated by ipso-attack)
Cost/Availability Commodity ChemicalMore Expensive / Specialist

References

  • Lithium-Halogen Exchange Kinetics: J. Org. Chem.2007 , 72, 2256. "Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange." Link

  • Suzuki Coupling of Hindered Thiophenes: BenchChem Application Note. "Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde." Link

  • Regioselectivity in Thiophenes: Beilstein J. Org. Chem.2016 , 12, 2197. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives." Link

  • Steric Effects in Coupling: J. Am. Chem. Soc.2007 , 129, 6716.[3] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction." Link

  • General Thiophene Reactivity: Sigma-Aldrich Product Guide. "5-Bromothiophene-2-carboxylic acid."[4][5][6][7] Link

Sources

HPLC method development for 3-Bromo-5-formylthiophene-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3-Bromo-5-formylthiophene-2-carboxylic acid . It is structured as a comparative technical analysis, evaluating standard approaches against optimized protocols to demonstrate the superior performance of the final recommended method.

Executive Summary & Comparison Overview

Objective: Establish a stability-indicating HPLC method for the purity assessment of 3-Bromo-5-formylthiophene-2-carboxylic acid. Challenge: The compound contains three distinct functionalities—a carboxylic acid (acidic, pKa ~3), a formyl group (reactive aldehyde), and a bromine substituent (lipophilic/heavy atom). Standard generic methods often fail to resolve regioisomers or result in significant peak tailing due to the carboxylic acid moiety.

The Comparison: This guide compares three method development scenarios:

  • Scenario A (Generic): Standard C18 column with Acetonitrile/0.1% Formic Acid.[1]

  • Scenario B (Selectivity Optimized): Phenyl-Hexyl column to leverage

    
    -
    
    
    
    interactions.
  • Scenario C (The Recommended "Winner"): C18 column with Methanol/Phosphate Buffer (pH 2.5), offering superior peak shape and resolution of critical debrominated impurities.

FeatureScenario A (Generic C18/ACN)Scenario B (Phenyl-Hexyl)Scenario C (Recommended)
Stationary Phase Alkyl C18 (L1)Phenyl-Hexyl (L11)End-capped C18 (L1)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Buffer/Modifier 0.1% Formic Acid0.1% TFA20mM Phosphate (pH 2.5)
Peak Symmetry Poor (Tailing > 1.5)ModerateExcellent (Tailing < 1.2)
Selectivity (

)
Low for isomersHigh for aromaticsHigh for polar impurities
Suitability Quick ScreeningIsomer SeparationQC & Purity Release

Physicochemical Profiling

Understanding the molecule is the foundation of the method.

  • Structure: Thiophene core with -COOH (C2), -Br (C3), and -CHO (C5).

  • Acidity (pKa): ~3.0 - 3.5. The carboxylic acid will be ionized at neutral pH, leading to poor retention on RP columns. Action: Mobile phase pH must be maintained at

    
     to keep the acid protonated (neutral form) for retention.
    
  • LogP: ~2.1. Moderately lipophilic.

  • UV Absorbance: Thiophene conjugation extends absorbance. A PDA scan (200–400 nm) typically reveals maxima around 250–280 nm .

Experimental Workflows & Decision Logic

Method Development Decision Matrix

The following diagram illustrates the logical pathway used to select the optimal conditions, rejecting suboptimal routes (red paths) in favor of the optimized protocol (green path).

MethodDevelopment Start Start: 3-Bromo-5-formylthiophene-2-carboxylic acid Step1 Step 1: pH Selection Start->Step1 Neutral Neutral pH (pH 7) Step1->Neutral Acidic Acidic pH (pH 2.5) Step1->Acidic Fail1 Result: Peak Splitting & Early Elution (Ionized) Neutral->Fail1 Avoid Step2 Step 2: Buffer Selection Acidic->Step2 Volatile 0.1% Formic Acid (Volatile, weak buffer) Step2->Volatile Phosphate 20mM Phosphate (Strong buffer capacity) Step2->Phosphate Fail2 Result: Tailing Factor > 1.5 (Silanol interaction) Volatile->Fail2 Variable Step3 Step 3: Organic Modifier Phosphate->Step3 ACN Acetonitrile (Sharp peaks, lower pressure) Step3->ACN MeOH Methanol (Better selectivity for thiophenes) Step3->MeOH Final FINAL METHOD: C18, pH 2.5 Phosphate, MeOH MeOH->Final

Caption: Decision tree highlighting the critical path to the optimized method (Green), avoiding common pitfalls (Red/Yellow).

Detailed Method Comparison

Scenario A: The "Generic" Approach (Baseline)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Observation: While this method retains the main peak, the Tailing Factor (

    
    )  often exceeds 1.5. Formic acid provides insufficient ionic strength to fully suppress secondary silanol interactions with the protonated carboxylic acid. Furthermore, Acetonitrile can sometimes mask the resolution between the brominated product and potential debrominated impurities (3-formylthiophene-2-carboxylic acid).
    
Scenario C: The "Optimized" Approach (Recommended)
  • Rationale: Switching to Methanol changes the selectivity (

    
    ) due to its protic nature, often improving separation of thiophene analogs. Using Phosphate Buffer  at pH 2.5 ensures the acid is 99.9% protonated and provides high ionic strength to mask silanols, resulting in sharp, symmetrical peaks.
    
Optimized Protocol Parameters
ParameterSetting
Column Waters XBridge C18 or Phenomenex Gemini C18 (150 x 4.6 mm, 3.5 or 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary); 280 nm (secondary)
Injection Vol 10 µL
Diluent 50:50 Water:Methanol (Match initial gradient conditions)
Gradient Table (Scenario C)
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Experimental Validation & Self-Validating Checks

To ensure the method is robust (Trustworthiness), perform these self-validating checks during setup.

Specificity & Stress Testing

Inject the following to confirm separation:

  • Blank: No peaks at retention time of main peak.

  • Acid/Base Degradation: Treat sample with 0.1N HCl and 0.1N NaOH for 1 hour. The method must resolve the degradation products (likely decarboxylated thiophenes) from the main peak.

  • Synthetic Impurities: If available, spike with Thiophene-2-carboxylic acid (starting material) and 3-Bromothiophene (decarboxylation product). The optimized Methanol method typically resolves these better than Acetonitrile.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (n=5): < 2.0% for peak area.

Synthesis Pathway & Impurity Origin

Understanding where impurities come from aids in identifying them in the chromatogram.

Synthesis SM Thiophene-2-carboxylic acid (Starting Material) Inter Intermediate: Bromination SM->Inter Br2 Product 3-Bromo-5-formylthiophene- 2-carboxylic acid (Target) Inter->Product Formylation (Vilsmeier-Haack) Imp1 Impurity A: Debrominated Analog Product->Imp1 Degradation (Light/Heat) Imp2 Impurity B: Decarboxylated Analog Product->Imp2 High Temp (-CO2)

Caption: Potential origin of impurities. The method must separate the Target (Green) from Impurities A & B (Red).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH and column selection).
  • BenchChem. (2025).[1][2] HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Retrieved from . (Provides baseline conditions for thiophene carboxylic acids).

  • SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide. Retrieved from . (Reference for mixed-mode and polar retention strategies).

  • PubChem. 3-Bromo-5-formylthiophene-2-carboxylic acid Compound Summary. Retrieved from . (Source for physicochemical properties).[2][3][4][5][6][7][8][9]

Sources

Comparative Guide: Thiophene vs. Furan Carboxylic Acid Derivatives in Medicinal Chemistry

[1]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a furan ring with a thiophene ring (or vice versa) is a classic strategy to modulate physicochemical properties without drastically altering the steric footprint of a drug candidate.[1]

While both scaffolds are five-membered aromatic heterocycles, they are not interchangeable without consequence. This guide objectively compares 2-thiophenecarboxylic acid and 2-furoic acid derivatives.[2]

The Verdict:

  • Select Thiophene when metabolic stability, aromaticity, and lipophilicity (membrane permeability) are the priority. Thiophene is generally preferred for chronic therapies due to a lower risk of toxic metabolite formation compared to furan.

  • Select Furan when water solubility needs improvement or when a stronger hydrogen-bond acceptor is required to engage a specific active site residue. However, furan moieties often carry a "structural alert" for hepatotoxicity due to CYP450-mediated ring opening.

Physicochemical & Bioisosteric Foundation

To understand the biological divergence, we must first quantify the atomic and molecular differences. The sulfur atom in thiophene is significantly larger and less electronegative than the oxygen in furan, leading to distinct electronic profiles.[1]

Table 1: Comparative Physicochemical Profile
FeatureFuran Derivatives (O-heterocycle)Thiophene Derivatives (S-heterocycle)Impact on Drug Design
Heteroatom Electronegativity 3.44 (High)2.58 (Moderate)Furan is a better H-bond acceptor; Thiophene is more "benzene-like."
Aromaticity (Resonance Energy) Low (~16 kcal/mol)High (~29 kcal/mol)Thiophene is stable; Furan behaves more like a diene (reactive).
Lipophilicity (ClogP) Lower (More Polar)Higher (+0.5 to +1.0 vs Furan)Thiophene derivatives penetrate cell membranes more effectively.
Solubility Higher Aqueous SolubilityLower Aqueous SolubilityFuran is useful for solubilizing hydrophobic leads.
Metabolic Liability High Risk (Ring Opening)Moderate Risk (S-oxidation)Furan is often avoided in late-stage optimization for chronic drugs.

Metabolic Stability & Toxicity Mechanisms[3][4]

The most critical differentiator between these two scaffolds is their metabolic fate. This section details the mechanistic causality behind the general preference for thiophene in modern drug discovery.

The Furan "Structural Alert"

Furan derivatives are susceptible to metabolic activation by Cytochrome P450 (specifically CYP2E1 and CYP1A2). The furan ring undergoes oxidation to form a cis-enedione reactive intermediate. This electrophile can covalently bind to hepatic proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Thiophene Bioactivation

Thiophenes are generally more stable but are not inert. They can be metabolized to thiophene S-oxides or sulfoxides. While these can act as Michael acceptors, the aromatic stability of the thiophene ring makes this pathway less kinetically favorable than the furan ring opening.

Visualization: Bioactivation Pathways

The following diagram illustrates the divergent metabolic pathways that dictate the safety profiles of these derivatives.

MetabolismDrugDrug CandidateFuranFuran DerivativeDrug->FuranThiopheneThiophene DerivativeDrug->ThiopheneCYP_FCYP450 OxidationFuran->CYP_FHigh RateCYP_TCYP450 OxidationThiophene->CYP_TModerate RateEpoxideUnstable EpoxideCYP_F->EpoxideSOxideThiophene S-oxide(Michael Acceptor)CYP_T->SOxideEnedioneCis-Enedione(Reactive Electrophile)Epoxide->EnedioneRing OpeningToxProtein/DNA Adducts(Hepatotoxicity)Enedione->ToxCovalent BindingSafeExcretion / Phase II ConjugationSOxide->SafeGlutathione ConjugationSOxide->ToxMinor Pathway

Caption: Comparative metabolic bioactivation pathways. Furan ring opening (top) presents a higher toxicity risk than thiophene oxidation (bottom).

Comparative Biological Activity: Case Studies

Antimicrobial Activity (Permeability Focus)

In a study comparing amide derivatives of 2-furan and 2-thiophenecarboxylic acid, the thiophene analogs frequently exhibited superior antimicrobial potency against Gram-negative bacteria.

  • Observation: Thiophene derivatives showed lower MIC values (higher potency) than furan analogs.

  • Mechanistic Insight: The increased lipophilicity (higher LogP) of the thiophene ring facilitates passive diffusion across the lipid-rich bacterial cell wall, a critical barrier in Gram-negative strains.

Anticancer Activity (Target Binding Focus)

When targeting kinases or specific receptors (e.g., A431 antiproliferative assays), the results are more nuanced.

  • Furan Advantages: If the binding pocket contains a hydrogen bond donor (like a backbone amide NH), the furan oxygen can serve as a superior acceptor compared to sulfur.

  • Thiophene Advantages: Thiophene derivatives often show better correlation between lipophilicity and cytotoxicity. In specific chalcone series, thiophene analogs demonstrated higher metabolic stability in liver microsomes, maintaining their effective concentration longer than furan analogs.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols for synthesizing and testing amide derivatives (the most common pharmacophore application).

Protocol: Synthesis of Amide Derivatives

Objective: Synthesize N-substituted-2-carboxamides from 2-furoic acid and 2-thiophenecarboxylic acid to compare activity.

  • Activation: Dissolve 1.0 eq of the carboxylic acid (2-furoic or 2-thiophenecarboxylic acid) in dry DCM. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 min.

  • Coupling: Add 1.0 eq of the target amine and 2.5 eq of DIPEA.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: Furan derivatives may degrade on acidic silica; use neutralized silica or rapid elution.

Protocol: MIC Determination (Microdilution)

Objective: Compare antimicrobial potency.[3][4][5]

  • Preparation: Prepare 10 mM stock solutions of Furan and Thiophene analogs in DMSO.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth (final range 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to 5 × 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Validation: Include Ciprofloxacin as a positive control and DMSO as a negative control.

Strategic Recommendations (Decision Matrix)

Use the following logic flow to select the correct scaffold for your lead optimization program.

DecisionTreeStartStart: Scaffold SelectionQ1Is the target intracellular?Start->Q1Q2Is the drug for chronic use?Q1->Q2YesQ3Is water solubility a major issue?Q1->Q3No (Extracellular)Q2->Q3No (Acute Use)ThiopheneSelect THIOPHENE(Better Permeability & Stability)Q2->ThiopheneYes (Avoid Toxicity)Q3->ThiopheneNoFuranSelect FURAN(Better Solubility)Q3->FuranYes (Need Polarity)FuranWarnSelect FURAN(With Metabolic Blocking)

Caption: Decision matrix for selecting between Thiophene and Furan based on therapeutic context.

Final Application Notes:
  • Blocking Metabolism: If you must use Furan for binding reasons, block the C-5 position with a substituent (e.g., methyl, chlorine) to prevent ring opening.

  • Bioisosteric Swap: If a Furan derivative shows promise but high clearance, swap to Thiophene. Expect a +0.5 to +0.8 increase in LogP.

References

  • Hollósy, F., et al. (2012). "Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods." International Journal of Molecular Sciences, 13(6), 6665-6680.[6] Link

  • BenchChem. (2025).[1][7][8][5] "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays." BenchChem Comparative Guides. Link

  • Roman, G. (2022).[3] "Thiophene-based compounds with antimicrobial activity: A review." European Journal of Medicinal Chemistry. Link

  • Dang, N. et al. (2017). "Metabolic activation of furan and thiophene rings: Structural alerts in drug design." Chemical Research in Toxicology. Link

  • Mabkhot, Y. N., et al. (2016). "Synthesis and antimicrobial activity of some new 2-thiophene carboxylic acid derivatives." Chemistry Central Journal. Link

X-Ray Crystallography and Structural Utility of 3-Bromo-5-formylthiophene-2-carboxylic Acid: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As structure-based drug design (SBDD) evolves, the selection of highly functionalized heterocyclic building blocks is paramount for optimizing ligand-target interactions. 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS: 2248285-45-0) has emerged as a versatile, multi-functional scaffold. By combining a bidentate anchoring group (carboxylic acid), a halogen bond donor (bromine), and a reactive handle/hydrogen bond acceptor (formyl group) on a planar thiophene core, this molecule offers unique crystallographic and pharmacological properties.

This guide objectively compares the crystallographic behavior and application performance of 3-Bromo-5-formylthiophene-2-carboxylic acid against its structural alternatives, providing actionable experimental protocols for researchers and drug development professionals.

Structural Comparison and Alternative Scaffolds

Thiophene-2-carboxylic acid derivatives are highly privileged structures in medicinal chemistry, frequently utilized to target metalloenzymes (e.g., HIF-1) and serine hydrolases (e.g., AmpC


-lactamase) . When selecting a building block for SBDD, understanding the crystallographic packing and intermolecular interaction potential of the substituents is critical.
Comparative Crystallographic & Physicochemical Properties
CompoundCAS NumberKey SubstituentsPrimary Intermolecular Interactions (SCXRD)Application in Drug Design
3-Bromo-5-formylthiophene-2-carboxylic acid 2248285-45-03-Br, 5-CHO, 2-COOHBidentate H-bonding (COOH), Halogen bonding (Br), Dipole-dipole (CHO)Bifunctional SBDD, covalent warhead design, Schiff base precursors.
5-Bromothiophene-2-carboxylic acid 7311-63-95-Br, 2-COOH

homosynthon, Type I Br···Br halogen bonds, C-Br···O contacts
Co-crystallization (e.g., 5-fluorouracil) , DNA gyrase inhibitors.
3-Bromothiophene-2-carboxylic acid 7311-66-23-Br, 2-COOHMonodentate/Bidentate metal coordination, Steric shieldingMetal-organic frameworks, Co(II) complexation.
Thiophene-2-carboxylic acid 527-72-02-COOH

homosynthon,

-

stacking
AmpC

-lactamase inhibitors, SIRT1/2/3 inhibitors .
Causality in Scaffold Selection
  • The Carboxylic Acid Anchor: In X-ray structures of target complexes (e.g., HIF-1

    
    ), the carboxylate routinely acts as a bidentate chelator to active-site metals (like Fe(II)) or forms strong salt bridges with basic residues (e.g., Lys, Arg).
    
  • The 3-Bromo Substituent: Unlike 5-bromo derivatives which project into solvent or deep linear pockets, a 3-bromo group introduces significant steric hindrance adjacent to the carboxylate. This forces a specific dihedral angle when bound, pre-organizing the ligand to minimize entropic penalties upon binding. Furthermore, the bromine atom provides a strong anomalous scattering signal (useful for experimental phasing in X-ray crystallography) and engages in highly directional halogen bonding.

  • The 5-Formyl Group: The formyl moiety differentiates CAS 2248285-45-0 from simpler alternatives. It acts as a potent hydrogen bond acceptor and provides a synthetic vector for reductive amination or the creation of covalent, reversible Schiff-base inhibitors targeting active-site lysines.

Binding_Mechanisms Ligand 3-Bromo-5-formylthiophene- 2-carboxylic acid Anchor Carboxylic Acid (Bidentate Anchor) Ligand->Anchor Halo 3-Bromo Group (Halogen Bonding / Sterics) Ligand->Halo Formyl 5-Formyl Group (H-Bond Acceptor / Reactive Handle) Ligand->Formyl Ring Thiophene Ring (π-π Stacking) Ligand->Ring Target1 Fe(II) Chelation (e.g., HIF-1) Anchor->Target1 Target2 Hydrophobic Pocket (e.g., SIRT3) Halo->Target2 Target3 Covalent Modification (Schiff Base) Formyl->Target3 Target4 Aromatic Residues (e.g., Tyr, Trp) Ring->Target4

Mechanistic binding pathways of 3-Bromo-5-formylthiophene-2-carboxylic acid functional groups.

Experimental Workflows for Crystallography

To generate high-resolution structural data, protocols must be meticulously designed to prevent twinning (common in planar aromatics) and ensure full occupancy of the ligand in the protein active site.

Protocol 1: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)

Causality Note: Hanging drop vapor diffusion is selected over sitting drop because it allows for a slower, more controlled equilibration to supersaturation. This minimizes the formation of twinned crystals—a frequent issue with thiophene derivatives driven by rapid


-

stacking.

Step 1: Protein Preparation & Quality Control

  • Concentrate the target protein (e.g., AmpC

    
    -lactamase) to 5–10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
    
  • Self-Validation: Perform Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is < 20%, ensuring the protein is monodisperse and not aggregating.

Step 2: Ligand Solubilization & Complex Formation

  • Prepare a 50 mM stock of 3-Bromo-5-formylthiophene-2-carboxylic acid in 100% molecular biology grade DMSO.

  • Add the ligand to the protein solution at a 3:1 to 5:1 molar ratio. Keep the final DMSO concentration

    
     2% (v/v) to prevent protein denaturation.
    
  • Incubate the mixture on ice for 2 hours. Rationale: This allows the binding equilibrium to be reached prior to the nucleation phase, ensuring high ligand occupancy in the resulting crystal.

Step 3: Crystallization Setup

  • Pipette 1

    
    L of the protein-ligand complex and 1 
    
    
    
    L of the reservoir solution (e.g., 1.5 M Ammonium Sulfate, 0.1 M MES pH 6.0) onto a siliconized glass cover slip.
  • Invert the slip over a well containing 500

    
    L of the reservoir solution and seal with vacuum grease.
    
  • Incubate at 20 °C. Monitor daily for crystal growth (typically 3–7 days).

Step 4: Cryoprotection and Harvesting

  • Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol or ethylene glycol) for 30 seconds.

  • Harvest using a MiTeGen loop and flash-cool directly in liquid nitrogen (100 K). Rationale: Rapid vitrification prevents ice ring formation, which would obscure the high-resolution reflections necessary for accurately modeling the bromine anomalous dispersion signal.

SBDD_Workflow A Target Protein Preparation (e.g., AmpC, SIRT3) C Complex Formation (Equilibrium Dialysis / Incubation) A->C B Ligand Synthesis & QC (3-Bromo-5-formylthiophene-2-carboxylic acid) B->C D Hanging Drop Vapor Diffusion (Matrix Screening) C->D Supersaturation E X-Ray Diffraction Data Collection (Synchrotron / In-house) D->E Crystal Harvesting F Electron Density Mapping & Structure Refinement E->F Phase Problem Resolution

Structure-Based Drug Design workflow for thiophene-carboxylic acid protein co-crystallization.

Protocol 2: Small Molecule Single-Crystal X-ray Diffraction (SCXRD) Preparation

To understand the baseline geometry (e.g., the exact dihedral angle between the carboxylate and the thiophene ring) of 3-Bromo-5-formylthiophene-2-carboxylic acid, small molecule SCXRD is required.

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of a binary solvent mixture (e.g., Ethyl Acetate/Hexanes, 1:1). Pierce the cap with a fine needle to allow ultra-slow evaporation at room temperature.

  • Mounting: Select a single crystal with well-defined faces under a polarizing microscope. Coat the crystal in Paratone-N oil to displace mother liquor and prevent degradation from ambient humidity.

  • Data Collection: Mount on a diffractometer equipped with a Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    (
    
    
    = 1.54184 Å) microfocus source. Causality: Cu K
    
    
    is often preferred for absolute structure determination of brominated compounds due to the strong anomalous scattering of bromine at this wavelength.
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure the final 
    
    
    
    value is < 0.05 for self-validation of structural accuracy.

Conclusion

While simpler analogs like 5-bromothiophene-2-carboxylic acid and unsubstituted thiophene-2-carboxylic acid have laid the groundwork for heterocyclic SBDD, 3-Bromo-5-formylthiophene-2-carboxylic acid offers a superior, multi-vector topological profile. The strategic placement of the 3-bromo group provides essential steric pre-organization and halogen-bonding capabilities, while the 5-formyl group unlocks covalent targeting strategies. By adhering to the rigorous crystallographic protocols outlined above, structural biologists can fully leverage this building block to resolve high-fidelity electron density maps and drive the optimization of next-generation therapeutics.

References

  • Title: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 Source: International Journal of Molecular Sciences (MDPI), 2018. URL: [Link]

  • Title: Structure-based discovery of a novel, noncovalent inhibitor of AmpC beta-lactamase Source: Structure (PubMed/Cell Press), 2002. URL: [Link]

  • Title: Supramolecular architectures in two 1:1 cocrystals of 5-fluorouracil with 5-bromothiophene-2-carboxylic acid and thiophene-2-carboxylic acid Source: Acta Crystallographica Section C (PubMed), 2017. URL: [Link]

  • Title: Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: Journal of Medicinal Chemistry (ACS Publications), 2013. URL: [Link]

UV-Vis Absorption Maxima of Conjugated Thiophene Acids: A Comparative Guide for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in optoelectronic materials, I frequently guide research teams through the selection and characterization of conjugated thiophene acids. These molecules are the workhorses of dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs), and photochromic devices.

The UV-Vis absorption maximum (


) is the most critical fundamental metric for these compounds, as it dictates their light-harvesting efficiency and optical bandgap. This guide objectively compares the photophysical performance of various thiophene acid derivatives and provides a field-proven, self-validating methodology for their characterization.

The Causality of Shifts in Thiophene Acids

To engineer a molecule for specific optical properties, one must understand the structural causality behind electronic transitions. The base structure, such as, typically exhibits a


 in the deep UV region (233–270 nm) due to localized 

transitions and weaker

transitions from the carbonyl group[1].

To push this absorption into the visible or near-infrared (NIR) spectrum for solar applications, three primary structural modifications are employed:

  • Extension of Conjugation Length: Adding thiophene rings (forming oligothiophenes) increases the delocalization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electrons. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the optical bandgap and causing a bathochromic (red) shift.
    
  • Donor-

    
    -Acceptor (D-
    
    
    
    -A) Architecture:
    By utilizing the thiophene chain as a
    
    
    -bridge between a strong electron donor (e.g., carbazole) and an electron-withdrawing anchoring group (e.g., cyanoacrylic acid), researchers induce Intramolecular Charge Transfer (ICT). For example, the achieves a
    
    
    of 480 nm with an exceptional molar extinction coefficient (
    
    
    )[2].
  • Solvatochromism: The polarity of the solvent interacts with the ground and excited states of the molecule. In highly polar solvents like DMF, bis-azo functionalized thiophene dyes can exhibit extreme red shifts up to 654 nm due to the stabilization of the highly polar excited state[3].

G Core Thiophene Acid Core (Base λmax ~230-280 nm) Conj Increase Conjugation (Oligothiophenes) Core->Conj Add Rings DA D-π-A Architecture (Donor-Acceptor) Core->DA Add Functional Groups Solv Solvent Polarity (Solvatochromism) Core->Solv Alter Environment RedShift1 Bathochromic Shift (Narrowed Bandgap) Conj->RedShift1 RedShift2 Intramolecular Charge Transfer (λmax > 450 nm) DA->RedShift2 FineTune Excited State Stabilization (Fine-Tuning) Solv->FineTune

Fig 1: Logical relationship of structural and environmental factors dictating the λmax of thiophene acids.

Comparative Performance Data

The following table synthesizes the UV-Vis absorption maxima of various conjugated thiophene acids, illustrating the dramatic impact of the structural modifications discussed above.

Compound / Dye NameStructural Classngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
SolventPrimary Application
Thiophene-2-carboxylic acid Monomer / Base Core233 - 270DMSO / EtOHChemical Building Block
Thieno[3,2-b]thiophene derivative Fused Bithiophene408 - 415THFp-Type Semiconductors
MK-2 Dye D-

-A (Carbazole-Thiophene)
480THF/TolueneHigh-Efficiency DSSCs[2]
6T Dye Oligo(3-hexylthiophene)~480DichloromethaneDonor-Free DSSCs[4]
pDSBTPy / pDSBTTPyT D-A Polymer (Disilanobithiophene)488 - 526DichlorobenzenePolymer-sensitized DSSCs[5]
Bis-azo thiophene dye (4c) Azo-functionalized Thiophene642DMFDisperse Dyes / Optics[3]

Data Interpretation: The leap from the base monomer (~270 nm) to the MK-2 dye (480 nm) demonstrates the power of the D-


-A architecture. While the 6T Dye achieves a similar 

without a terminal donor group, it relies heavily on the extended

-system of six thiophene rings to achieve the necessary bandgap reduction[4].

Experimental Protocol: Self-Validating UV-Vis Measurement

To ensure trustworthiness and reproducibility, UV-Vis characterization must be treated as a self-validating system. Artifacts such as H-aggregation (which causes artificial blue shifts) or J-aggregation (which causes artificial red shifts) are common in conjugated polymers and planar dyes[6].

The following protocol is designed to isolate the true molecular absorption profile.

Step-by-Step Methodology
  • Solvent Preparation: Select an HPLC-grade solvent (e.g., THF, Dichloromethane, or Ethanol) that fully dissolves the target compound. Ensure the solvent's UV cutoff is well below your target measurement range (e.g., THF cutoff is ~212 nm).

  • Concentration Gradient Formulation: Prepare a stock solution at

    
    . Perform serial dilutions to create three working solutions: 
    
    
    
    ,
    
    
    , and
    
    
    . Causality: Measuring a concentration gradient is critical to validate the Beer-Lambert law. If the
    
    
    shifts between these concentrations, intermolecular aggregation is occurring, and further dilution is required.
  • Cuvette Selection & Baseline Correction: Use matched quartz cuvettes (1 cm path length). Causality: Standard glass absorbs heavily below 340 nm, obscuring the

    
     transitions of shorter thiophene chains. Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction from 200 nm to 800 nm.
    
  • Spectral Acquisition: Scan the working solutions at a 1 nm interval. Record the wavelength of maximum absorbance (

    
    ) and the corresponding absorbance value.
    
  • Data Validation & Extinction Coefficient Calculation: Plot Absorbance vs. Concentration. A perfectly linear plot validates that the molecule is fully solvated and non-aggregated. Calculate the molar extinction coefficient (

    
    ) using the formula: 
    
    
    
    .

Workflow Prep 1. Prepare Concentration Gradient (10⁻⁵ to 10⁻⁶ M to prevent aggregation) Blank 2. Baseline Correction (Matched Quartz Cuvettes with Pure Solvent) Prep->Blank Measure 3. Spectral Acquisition (Scan 200-800 nm, 1 nm interval) Blank->Measure Validate 4. Beer-Lambert Validation (Confirm linearity to rule out artifacts) Measure->Validate Data 5. Extract Photophysical Data (Determine λmax and ε) Validate->Data

Fig 2: Self-validating experimental workflow for accurate UV-Vis characterization.

References

  • DergiPark. "Structural and Electronic Insights from a Nicotinamide-Co(II) Complex." Int. J. Adv. Eng. Pure Sci. Available at:[Link]

  • RSC Publishing. "'Donor-free' oligo(3-hexylthiophene) dyes for efficient dye-sensitized solar cells." Journal of Materials Chemistry A. Available at:[Link]

  • RSC Publishing. "Synthesis of D–A polymers with a disilanobithiophene donor and a pyridine or pyrazine acceptor and their applications to dye-sensitized solar cells." RSC Advances. Available at:[Link]

  • Biointerface Research. "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-Substitutedthiophene Dyes." Biointerface Research in Applied Chemistry. Available at:[Link]

  • PMC. "Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives." Molecules. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.